urolithin M7
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3,8,10-trihydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-6-1-2-8-11(5-6)18-13(17)9-3-7(15)4-10(16)12(8)9/h1-5,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJHSPSPAOUDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C3=C2C(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Microbial Alchemy of the Gut: An In-depth Technical Guide to the Biosynthesis of Urolithin M7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins, a class of dibenzopyran-6-one derivatives, are the metabolic end-products of dietary ellagic acid (EA) and ellagitannins (ETs) found in pomegranates, berries, and nuts.[1] These compounds are exclusively produced by the human gut microbiota and have garnered significant attention for their potential health benefits, including anti-inflammatory and antioxidant properties.[2][3] Urolithin M7, a trihydroxy-urolithin, is a key intermediate in the intricate metabolic cascade leading to the more commonly studied urolithin A and B.[4] This technical guide provides a comprehensive overview of the biosynthesis of this compound by the human gut microbiota, detailing the key bacterial players, enzymatic transformations, and experimental methodologies used to elucidate this pathway.
The Biosynthetic Pathway of this compound
The conversion of ellagic acid to urolithins is a multi-step process involving lactone-ring cleavage, decarboxylation, and a series of dehydroxylation reactions.[4] this compound is formed from its precursor, urolithin M6, through a specific dehydroxylation step.
The overall transformation from ellagic acid to various urolithins, including this compound, is a community effort within the gut microbiome. While some bacteria can perform the initial steps of converting ellagic acid to intermediary urolithins, the complete pathway often requires the synergistic action of multiple species.[5]
Key Bacterial Species and Enzymatic Steps
While the complete enzymatic machinery for urolithin production is still under active investigation, several key bacterial species have been identified as crucial players. Notably, species from the genera Gordonibacter, Ellagibacter, and Enterocloster are involved in different stages of urolithin biosynthesis.[5][6][7]
The conversion of Urolithin M6 to This compound involves a dehydroxylation at the 9-position.[5] Research has shown that Gordonibacter and Ellagibacter species lack this specific 9-dehydroxylase activity and therefore cannot catalyze this conversion.[5][8] This critical step is attributed to other members of the gut microbial community, with recent evidence pointing towards certain Enterocloster species possessing the necessary enzymatic machinery.[5][9][10]
Quantitative Data on this compound Biosynthesis
The following tables summarize quantitative data from in vitro fermentation studies investigating the production of this compound from ellagic acid by human gut microbiota.
Table 1: this compound Production in a Co-culture of Gordonibacter urolithinfaciens and Enterocloster bolteae [5]
| Time (hours) | This compound Concentration (µM) |
| 15 | Detected |
| 72 | Peak Concentration |
| >72 | Decreasing Concentration |
Table 2: this compound Production in a Co-culture of Ellagibacter isourolithinifaciens and Enterocloster bolteae [5]
| Time (days) | This compound Concentration (µM) |
| 1 | Detected |
| 3 | Peak Concentration |
| >3 | Plateau |
Experimental Protocols
In Vitro Fermentation of Ellagic Acid with Human Fecal Microbiota
This protocol is adapted from studies investigating the time course production of urolithins from ellagic acid by human gut microbiota.[11][12]
Objective: To monitor the production of this compound and other urolithin intermediates from ellagic acid when incubated with a human fecal slurry.
Materials:
-
Fresh fecal sample from a healthy human donor.
-
Anaerobic basal medium (e.g., Wilkins-Chalgren Anaerobe Broth).
-
Ellagic acid (EA).
-
Dimethyl sulfoxide (DMSO) for dissolving EA.
-
Anaerobic chamber or system.
-
Sterile, anaerobic culture tubes.
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) system with a DAD or MS detector.
Procedure:
-
Prepare a 10% (w/v) fecal slurry by homogenizing a fresh fecal sample in the anaerobic basal medium inside an anaerobic chamber.
-
Prepare a stock solution of ellagic acid dissolved in DMSO.
-
Inoculate sterile, anaerobic culture tubes containing the basal medium with the fecal slurry.
-
Add ellagic acid stock solution to the inoculated tubes to a final desired concentration. A control with only DMSO should be included.
-
Incubate the tubes under anaerobic conditions at 37°C.
-
At various time points (e.g., 0, 12, 24, 48, 72 hours), withdraw aliquots from the culture tubes.
-
Centrifuge the aliquots to pellet the bacterial cells and solid matter.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the filtered supernatant for the presence and concentration of this compound and other urolithins using HPLC.
Co-culture of Bacterial Strains for this compound Production
This protocol is based on experiments that successfully reproduced urolithin formation pathways using defined bacterial co-cultures.[5][8]
Objective: To demonstrate the biosynthesis of this compound from ellagic acid using a co-culture of specific bacterial strains.
Materials:
-
Pure cultures of Gordonibacter urolithinfaciens or Ellagibacter isourolithinifaciens.
-
Pure culture of an Enterocloster species (e.g., Enterocloster bolteae).
-
Appropriate anaerobic growth medium (e.g., WAM broth).
-
Ellagic acid.
-
Anaerobic chamber or system.
-
Sterile, anaerobic culture vessels.
-
Spectrophotometer for monitoring bacterial growth.
-
HPLC system.
Procedure:
-
Pre-culture the individual bacterial strains in their respective optimal anaerobic media.
-
In an anaerobic chamber, inoculate a fresh culture vessel containing the growth medium with standardized amounts of the selected bacterial strains to create the co-culture.
-
Add ellagic acid to the co-culture to a final desired concentration.
-
Incubate the co-culture anaerobically at 37°C.
-
Monitor bacterial growth by measuring the optical density at regular intervals.
-
At specific time points, collect aliquots of the culture.
-
Process the aliquots by centrifugation and filtration as described in the previous protocol.
-
Analyze the supernatant for this compound and other metabolites by HPLC.
Signaling Pathways Modulated by Urolithins
While specific signaling pathways modulated exclusively by this compound are not yet well-defined, urolithins, in general, are known to influence several key cellular pathways.[2][3] These include pathways involved in inflammation and oxidative stress. It is plausible that this compound, as a key intermediate, contributes to the overall biological effects observed for the final urolithin products.
Conclusion
The biosynthesis of this compound is a testament to the complex metabolic interplay within the human gut microbiota. Understanding the specific bacterial species and enzymatic reactions involved in its formation is crucial for harnessing the therapeutic potential of dietary ellagitannins. The methodologies outlined in this guide provide a framework for researchers to further investigate the production of this compound and its physiological effects. Future research focusing on the isolation and characterization of the enzymes responsible for each biosynthetic step will be pivotal for the development of novel probiotics and prebiotics aimed at optimizing urolithin production for human health.
References
- 1. This compound | 531512-26-2 | GWA51226 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Synthesis of Urolithins and their Derivatives and the Modes of Antitumor Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gordonibacter urolithinfaciens sp. nov., a urolithin-producing bacterium isolated from the human gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ellagibacter isourolithinifaciens gen. nov., sp. nov., a new member of the family Eggerthellaceae, isolated from human gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
chemical structure and properties of urolithin M7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin M7 is a metabolite produced by the human gut microbiota from ellagitannins and ellagic acid, which are abundant in various fruits and nuts like pomegranates, berries, and walnuts. As a member of the urolithin family, which are dibenzo[b,d]pyran-6-one derivatives, this compound is of significant interest to the scientific community for its potential therapeutic properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its antioxidant and anti-inflammatory effects. Due to the limited availability of data specific to this compound, information from closely related urolithins, primarily Urolithin A, is included to provide a broader context for its potential mechanisms of action.
Chemical Structure and Identification
This compound is chemically known as 3,8,10-trihydroxy-6H-benzo[c]chromen-6-one. Its structure is characterized by a dibenzo-α-pyrone core with three hydroxyl groups.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 3,8,10-trihydroxy-6H-benzo[c]chromen-6-one | |
| Synonyms | 3,8,10-trihydroxyurolithin | |
| CAS Number | 531512-26-2 | |
| Chemical Formula | C13H8O5 | |
| Molecular Weight | 244.20 g/mol | |
| SMILES | O=C1C2=CC(O)=CC(O)=C2C3=CC=C(O)C=C3O1 | |
| InChI Key | AKJHSPSPAOUDFT-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its pharmacokinetics and biological activity. The available data, largely based on computational predictions, are summarized below.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value | Method | Reference |
| Melting Point | >300 °C | Predicted | |
| Boiling Point | 583.0 ± 29.0 °C | Predicted | |
| Solubility | Soluble in methanol and acetone | Experimental | |
| LogP | 2.22 | ALOGPS | |
| Polar Surface Area | 86.99 Ų | ALOGPS | |
| Hydrogen Bond Donors | 3 | ALOGPS | |
| Hydrogen Bond Acceptors | 4 | ALOGPS |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectral data for this compound has been reported in deuterated acetonitrile (AcN-d3) and deuterated dimethyl sulfoxide (DMSO-d6)[1]. These data are crucial for the structural confirmation of the molecule.
Table 3: ¹H NMR (500 MHz) Chemical Shifts (δ, ppm) for this compound[1]
| Proton | AcN-d3 | DMSO-d6 |
| H-1 | 7.98 (d, 8.8) | 8.08 (d, 8.8) |
| H-2 | 6.89 (dd, 8.8, 2.5) | 6.88 (dd, 8.8, 2.5) |
| H-4 | 7.02 (d, 2.5) | 7.08 (d, 2.5) |
| H-7 | 6.78 (d, 2.2) | 6.75 (d, 2.2) |
| H-9 | 6.60 (d, 2.2) | 6.55 (d, 2.2) |
| J values in Hz are given in parentheses. |
Mass Spectrometry (MS)
The mass fragmentation pattern of urolithins is important for their identification in biological matrices. In negative ion mode ESI-MS/MS, trihydroxy urolithins like this compound typically show a precursor ion [M-H]⁻ at m/z 243[1]. Further fragmentation can provide structural information.
Biological Activities and Mechanisms of Action
This compound is reported to possess antioxidant and anti-inflammatory properties, similar to other urolithins[2]. While specific quantitative data for this compound is limited, the mechanisms of action are likely to overlap with those of more extensively studied urolithins like Urolithin A.
Antioxidant Activity
Table 4: Antioxidant Activity of Urolithin A (for comparative purposes)
| Assay | IC50 / EC50 (μM) | Reference |
| DPPH Radical Scavenging | 328.21 (EC50) | [3] |
| ABTS Radical Scavenging | 302.18 (EC50) | [3] |
| COX-2 Inhibition | 44.04 µg/mL | [4] |
Anti-inflammatory Activity
Urolithins have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of inflammation. Urolithin A has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This retains NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes[5]. It is plausible that this compound shares a similar mechanism.
Figure 1: Proposed inhibition of the NF-κB pathway by this compound.
The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Urolithin A has been demonstrated to suppress the phosphorylation of these kinases, thereby inhibiting the downstream inflammatory response[6]. This compound may act similarly to attenuate inflammation.
Figure 2: Proposed modulation of the MAPK pathway by this compound.
Mitochondrial Function and Autophagy
Emerging evidence suggests that urolithins, particularly Urolithin A, play a crucial role in maintaining mitochondrial health through the induction of mitophagy, a specialized form of autophagy that removes damaged mitochondria[7][8]. This process is vital for cellular homeostasis and is implicated in the prevention of age-related diseases. While direct evidence for this compound is lacking, its structural similarity to Urolithin A suggests it may also influence these pathways.
Figure 3: Proposed role of this compound in inducing mitophagy.
Experimental Protocols
This section outlines general methodologies for the synthesis and analysis of urolithins. Specific protocols for this compound may require further optimization.
General Synthesis of the Urolithin Core Structure
A common method for synthesizing the 6H-benzo[c]chromen-6-one core involves the copper-catalyzed reaction of a substituted 2-halobenzoic acid with a resorcinol derivative[9].
Figure 4: General workflow for the synthesis of the urolithin core.
Protocol Outline:
-
Dissolve the substituted 2-halobenzoic acid and resorcinol derivative in an aqueous basic solution (e.g., NaOH).
-
Add a copper catalyst (e.g., CuSO₄ solution).
-
Reflux the mixture for a specified time, monitoring the reaction by TLC.
-
Cool the reaction mixture and acidify to precipitate the crude product.
-
Purify the product by filtration, washing, and recrystallization or column chromatography.
Analytical Methods
-
Column: Reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm)[1].
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[1].
-
Detection: Diode-array detector (DAD) for UV-Vis spectra or coupled to a mass spectrometer (LC-MS)[10].
-
Spectrometer: 500 MHz or higher field strength for detailed structural elucidation[1].
-
Solvents: Deuterated solvents such as DMSO-d6 or acetonitrile-d3 are commonly used[1].
-
Experiments: ¹H, ¹³C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7) for anti-inflammatory assays, and various cancer cell lines for cytotoxicity and apoptosis studies[11][12].
-
MTT Assay for Cytotoxicity:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound for 24-48 hours.
-
Add MTT solution and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure absorbance at the appropriate wavelength[12].
-
-
ELISA for Inflammatory Cytokines:
-
Culture cells (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of this compound.
-
Collect the cell culture supernatant.
-
Quantify the levels of cytokines (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions[5].
-
-
Western Blot for Signaling Proteins:
-
Treat cells as described for the ELISA assay and lyse the cells to extract proteins.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., phospho-NF-κB, phospho-MAPK) and corresponding total proteins.
-
Use a secondary antibody conjugated to an enzyme for detection by chemiluminescence[5].
-
Conclusion
This compound is a promising natural metabolite with potential health benefits stemming from its antioxidant and anti-inflammatory properties. While research specifically on this compound is still in its early stages, the extensive studies on related urolithins, particularly Urolithin A, provide a strong rationale for its further investigation. This technical guide summarizes the current knowledge of this compound's chemical and physical properties and outlines its likely biological activities and mechanisms of action. The provided experimental frameworks should serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this intriguing gut microbial metabolite. Further studies are warranted to establish specific quantitative biological data for this compound and to fully elucidate its signaling pathways and therapeutic applications.
References
- 1. NMR Spectroscopic Identification of Urolithin G, a Novel Trihydroxy Urolithin Produced by Human Intestinal Enterocloster Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The gut microbiota metabolite urolithin A inhibits NF-κB activation in LPS stimulated BMDMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urolithin a attenuates IL-1β-induced inflammatory responses and cartilage degradation via inhibiting the MAPK/NF-κB signaling pathways in rat articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urolithin A improves mitochondrial health, reduces cartilage degeneration, and alleviates pain in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gethealthspan.com [gethealthspan.com]
- 9. 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urolithin A and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells | MDPI [mdpi.com]
The Genesis of Urolithin M7: A Technical Guide to its Dietary Ellagitannin Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins are a class of dibenzo[b,d]pyran-6-one derivatives that emerge from the intricate metabolic interplay between dietary ellagitannins (ETs) and the human gut microbiota. Among these, Urolithin M7, a trihydroxy urolithin, represents a key intermediate in the metabolic cascade leading to the more commonly studied urolithins A and B. This technical guide provides an in-depth exploration of the dietary precursors of this compound, the metabolic pathways governing its formation, detailed experimental protocols for its quantification and in vitro generation, and an overview of its potential biological activities, with a focus on relevant signaling pathways. As research into the health benefits of ellagitannin-rich foods continues to expand, a thorough understanding of the formation and bioactivity of intermediate metabolites like this compound is paramount for the development of novel therapeutics and functional foods.
Metabolic Pathway: From Ellagitannins to this compound
The journey from complex dietary ellagitannins to the bioavailable this compound is a multi-step process orchestrated by the enzymatic machinery of the gut microbiome. Ellagitannins, which are abundant in foods such as pomegranates, berries (raspberries, strawberries), and nuts (walnuts), are not absorbed in their native form.[1][2]
The metabolic conversion begins in the upper gastrointestinal tract, where ellagitannins are hydrolyzed to ellagic acid (EA).[2] Subsequently, in the colon, gut bacteria metabolize EA through a series of reactions including lactone ring cleavage, decarboxylation, and sequential dehydroxylations.[3][4] This intricate process leads to the formation of a variety of urolithin intermediates.
The generally accepted metabolic pathway leading to this compound is as follows:
-
Ellagitannins → Ellagic Acid (EA): Hydrolysis of ellagitannins releases EA.
-
Ellagic Acid → Urolithin M5: The first microbial transformation involves the opening of one of the lactone rings of EA and subsequent decarboxylation to form the pentahydroxy urolithin, Urolithin M5.[3][5]
-
Urolithin M5 → Urolithin M6/Urolithin D/Urolithin E: Urolithin M5 undergoes dehydroxylation to form various tetrahydroxy urolithins.[3][5]
-
Tetrahydroxy Urolithins → this compound/Urolithin C: Further dehydroxylation of tetrahydroxy urolithins, such as Urolithin M6, leads to the formation of trihydroxy urolithins, including this compound (3,8,10-trihydroxy urolithin) and Urolithin C (3,8,9-trihydroxy urolithin).[3][4][5]
This compound is a crucial intermediate that can be further metabolized to dihydroxy urolithins like Urolithin A. The specific bacterial species and enzymes involved in each of these metabolic steps are an active area of research.
A related compound, Urolithin M7R , an isomer of this compound (4,8,10-trihydroxy urolithin), has also been identified in human feces and urine after the consumption of pomegranate extract.[6][7] The formation of Urolithin M7R suggests an alternative metabolic route involving a 3-dehydroxylase activity by certain gut bacteria.[6]
Metabolic conversion of dietary ellagitannins to this compound.
Data Presentation: Quantitative Analysis of this compound Precursors
Quantitative data on the conversion of specific ellagitannins to this compound is still an emerging area of research, with most studies focusing on the end-stage urolithins. However, in vitro fermentation studies have begun to shed light on the production of intermediate urolithins. The following tables summarize the available data on the occurrence and quantitative analysis of this compound and its precursors.
Table 1: Major Dietary Sources of Ellagitannins
| Food Source | Major Ellagitannins | Reference |
| Pomegranate | Punicalagin, Punicalin | [2][8] |
| Raspberries | Sanguiin H-6, Lambertianin C | [9] |
| Strawberries | Agrimoniin, Sanguiin H-6 | [2][10] |
| Walnuts | Glansreginin A, Pedunculagin | [11][12] |
| Oak-aged wine | Vescalagin, Castalagin | [2] |
Table 2: Quantitative Analysis of this compound in Biological Samples
| Study Type | Dietary Source | Sample Type | This compound Concentration | Reference |
| Human Intervention | Pomegranate Extract | Feces | Detected, not quantified | [6] |
| In Vitro Fermentation | Ellagic Acid | Fecal Culture | Detected, time-course production shown | [3][5] |
| Human Intervention | Black Raspberries | Urine | Detected, low concentrations | [13] |
| Human Intervention | Walnuts | Urine | Detected | [14] |
Note: Specific quantitative values for this compound are often not reported as absolute concentrations but rather as relative abundances or are detected as part of a broader urolithin profile. The lack of commercially available standards has historically hindered precise quantification.
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Fecal Samples by HPLC-DAD-MS/MS
This protocol is adapted from methodologies described for the analysis of urolithins in human feces.[6][11]
1. Materials and Reagents:
-
Fecal sample (lyophilized)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
This compound analytical standard (synthesized or commercially available)
-
Internal standard (e.g., 6,7-dihydroxycoumarin)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer, centrifuge, nitrogen evaporator
-
HPLC-DAD-MS/MS system
2. Sample Preparation and Extraction:
-
Weigh 100 mg of lyophilized fecal powder into a centrifuge tube.
-
Add 10 mL of methanol/water (80:20, v/v) with 0.1% formic acid.
-
Add the internal standard solution.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of methanol/water (50:50, v/v).
3. Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the urolithins with 5 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in 200 µL of the initial mobile phase for HPLC analysis.
4. HPLC-DAD-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the compounds of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
DAD Detection: Monitor at wavelengths relevant for urolithins (e.g., 305 nm).
-
MS/MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
5. Quantification:
-
Prepare a calibration curve using the this compound analytical standard at various concentrations.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Workflow for this compound quantification in fecal samples.
Protocol 2: In Vitro Generation of this compound using Human Fecal Microbiota
This protocol is based on established methods for in vitro fermentation of polyphenols by gut microbiota.[5][14][15]
1. Materials and Reagents:
-
Fresh human fecal sample from a healthy donor (screened for the ability to produce urolithins).
-
Anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine).
-
Ellagitannin source (e.g., pure punicalagin, ellagic acid, or an ellagitannin-rich food extract).
-
Anaerobic chamber or system.
-
Sterile anaerobic tubes or vials.
-
Shaking incubator.
2. Preparation of Fecal Slurry:
-
Inside an anaerobic chamber, homogenize the fresh fecal sample (1:10 w/v) in pre-reduced anaerobic basal medium.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
3. In Vitro Fermentation:
-
Dispense the anaerobic basal medium into sterile anaerobic tubes.
-
Add the ellagitannin substrate to the desired final concentration (e.g., 50 µM). A control with no substrate should be included.
-
Inoculate the tubes with the fecal slurry (e.g., 10% v/v).
-
Seal the tubes tightly and incubate at 37°C with gentle shaking for a time course (e.g., 0, 12, 24, 48, 72 hours).
4. Sample Collection and Analysis:
-
At each time point, remove an aliquot of the fermentation culture.
-
Centrifuge the aliquot to pellet the bacteria and fecal debris.
-
Collect the supernatant for urolithin analysis.
-
Analyze the supernatant for this compound and other urolithins using the HPLC-DAD-MS/MS method described in Protocol 1.
Signaling Pathways Modulated by Urolithins
While direct evidence for the specific signaling pathways modulated by this compound is limited, research on other urolithins, particularly Urolithin A and B, provides strong indications of their anti-inflammatory and antioxidant activities. These effects are often mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[4][16][17]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies have shown that urolithins can inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[6][18] It is plausible that this compound exerts similar anti-inflammatory effects by interfering with this pathway.
Hypothesized inhibition of the NF-κB pathway by this compound.
Nrf2 Signaling Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to their expression.[10][19][20] Urolithins have been shown to activate the Nrf2 pathway, enhancing the cell's antioxidant capacity.[17][21][22] It is hypothesized that this compound may also activate this protective pathway.
Hypothesized activation of the Nrf2 pathway by this compound.
Conclusion
This compound is a significant intermediate in the microbial metabolism of dietary ellagitannins. While its direct quantitative contribution from various dietary sources and its specific biological activities are still under active investigation, the methodologies for its analysis and in vitro production are becoming more established. The potential for this compound to modulate key signaling pathways involved in inflammation and oxidative stress, such as NF-κB and Nrf2, highlights its importance in understanding the health benefits associated with ellagitannin-rich foods. Further research, including the development of robust quantitative methods and the elucidation of its specific molecular targets, will be crucial for harnessing the therapeutic potential of this compound and its precursors. This guide provides a foundational framework for researchers and drug development professionals to advance our understanding of this promising gut-derived metabolite.
References
- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellagitannins and Their Derivatives: A Review on the Metabolization, Absorption, and Some Benefits Related to Intestinal Health [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Urolithin A Inactivation of TLR3/TRIF Signaling to Block the NF-κB/STAT1 Axis Reduces Inflammation and Enhances Antioxidant Defense in Poly(I:C)-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Differences in Metabolism of Ellagitannins by Human Gut Microbiota ex Vivo Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
- 14. dwscientific.com [dwscientific.com]
- 15. Colonic catabolism of ellagitannins, ellagic acid, and raspberry anthocyanins: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Gut Microbiota Metabolite Urolithin B Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways [mdpi.com]
- 17. Anti-inflammatory and antioxidant mechanisms of urolithin B in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gut bacterial metabolite Urolithin A inhibits myocardial fibrosis through activation of Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Urolithin A protects against acetaminophen-induced liver injury in mice via sustained activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Urolithin A ameliorates diabetic retinopathy via activation of the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
In Vitro Antioxidant Capacity of Urolithin M7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the antioxidant properties of major urolithins such as Urolithin A and B. However, specific quantitative data and mechanistic studies on the in vitro antioxidant capacity of Urolithin M7 are notably scarce. This guide summarizes the known antioxidant activities of common urolithins as a comparative baseline, details the standard experimental protocols used for their assessment, and describes the key signaling pathways implicated in their antioxidant effects. The information presented herein provides a foundational framework for approaching the study of this compound.
Quantitative Antioxidant Capacity of Urolithins
Urolithins, the gut microbiota metabolites of ellagitannins found in pomegranates, berries, and nuts, exhibit a range of antioxidant activities. This activity is highly dependent on the number and position of hydroxyl groups on their dibenzopyran-6-one core structure. While direct data for this compound is limited, analysis of other urolithins provides valuable context.
One study reported that Urolithin C and D have the highest antioxidant activity, while Urolithin A shows less significant activity. In contrast, Urolithin B and methylated urolithins were found to display no antioxidant activity in the same research[1]. However, it's important to note that the antioxidant potential can vary significantly depending on the assay used[1][2][3]. For instance, some urolithins show strong antioxidant properties in chemical assays like the ORAC assay, but may act as pro-oxidants in cell-based assays[2][3][4].
The following table summarizes the reported in vitro antioxidant capacities of various urolithins from available literature.
| Urolithin | Assay | Result (IC50 / Equivalent) | Reference |
| Urolithin A | DPPH | 35.5 µg/mL | [5] |
| ORAC | 6.67 Trolox Equivalents | [4] | |
| Superoxide Scavenging | 5.01 µM | [6] | |
| Urolithin B | DPPH | No activity reported | [1][5] |
| ORAC | 5.77 Trolox Equivalents | [4] | |
| Urolithin C | DPPH | 3.3 µg/mL (IC50) | [5] |
| DPPH | 0.16 µM (IC50) | [1] | |
| Urolithin D | DPPH | 2.1 µg/mL (IC50) | [5] |
| DPPH | 0.33 µM (IC50) | [1] |
IC50: The concentration of the antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols for Antioxidant Capacity Assessment
Standardized assays are crucial for determining and comparing the antioxidant capacity of compounds like urolithins. The following are detailed methodologies for three widely used in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.
-
Sample Preparation: Dissolve this compound and a reference standard (e.g., Ascorbic Acid or Trolox) in methanol to prepare a stock solution. Create a series of dilutions of the sample and the standard.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution or standard. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a reference standard (e.g., Trolox) in a suitable solvent. Create a series of dilutions.
-
Reaction Mixture: In a 96-well microplate, add 20 µL of each sample dilution or standard to 180 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution of fluorescein in a 75 mM phosphate buffer (pH 7.4).
-
AAPH Solution: Prepare a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in the same phosphate buffer. This solution should be made fresh daily.
-
Trolox Standard: Prepare a stock solution of Trolox and create a series of dilutions to be used as the standard curve.
-
-
Sample Preparation: Dissolve this compound in a suitable solvent.
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.
-
Add 150 µL of the fluorescein solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The antioxidant capacity is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standards and is expressed as Trolox equivalents.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Antioxidant Assays
References
- 1. Frontiers | Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 2. Item - Urolithins Display both Antioxidant and Pro-oxidant Activities Depending on Assay System and Conditions - American Chemical Society - Figshare [acs.figshare.com]
- 3. Urolithins display both antioxidant and pro-oxidant activities depending on assay system and conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Metabolite Urolithin-A Ameliorates Oxidative Stress in Neuro-2a Cells, Becoming a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Urolithin M7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cytotoxicity of Urolithin M7 is limited in publicly available scientific literature. This guide provides a comprehensive framework for preliminary cytotoxicity screening based on established methodologies and data from closely related urolithin compounds, primarily Urolithin A and Urolithin B. The experimental protocols and data presented herein should be adapted and validated for this compound.
Introduction to this compound
This compound is a metabolite derived from the transformation of ellagitannins by gut microbiota. Ellagitannins are polyphenolic compounds found in various fruits and nuts, such as pomegranates, berries, and walnuts. Like other urolithins, this compound is being investigated for its potential biological activities. Preliminary research suggests that urolithins, as a class, may influence cellular processes by modulating mitochondrial function and autophagy pathways.[1] Understanding the cytotoxic profile of this compound is a critical first step in evaluating its therapeutic potential.
Experimental Protocols for Cytotoxicity Screening
A preliminary assessment of cytotoxicity is essential to determine the concentration range of a compound that affects cell viability. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The amount of formazan produced is proportional to the number of living cells.[3]
Materials:
-
Cell lines of interest (e.g., human cancer cell lines, normal cell lines)
-
Complete cell culture medium
-
This compound (or other urolithins) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specific duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be used to quantify the percentage of cells in each phase of the cell cycle.
Quantitative Data on Urolithin Cytotoxicity (Urolithin A & B as Surrogates)
Due to the scarcity of data for this compound, the following tables summarize the cytotoxic effects of Urolithin A and Urolithin B on various cancer cell lines.
Table 1: IC50 Values of Urolithin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 48 | ~39.2 | [4] |
| HCT116 | Colon Cancer | 72 | ~19.6 | [4] |
| SW480 | Colon Cancer | 24 | ~50 | [5] |
| SW620 | Colon Cancer | 24 | ~50 | [5] |
| Jurkat | Leukemia | 48 | ~25 | [6][7] |
| K562 | Leukemia | 48 | ~25 | [6][7] |
| MCF-7 | Breast Cancer | Not Specified | 392 | [8] |
| MDA-MB-231 | Breast Cancer | Not Specified | 443 | [8] |
Table 2: IC50 Values of Urolithin B in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SW480 | Colon Cancer | 24 | ~75 | [5] |
| Jurkat | Leukemia | 48 | ~25 | [6] |
| K562 | Leukemia | 48 | ~25 | [6] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Signaling Pathways in Urolithin-Induced Cytotoxicity
Urolithins have been shown to induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Caption: Simplified signaling pathway of urolithin-induced apoptosis in cancer cells.
Caption: Urolithin-mediated cell cycle arrest signaling pathway.
Conclusion and Future Directions
While direct evidence for the cytotoxicity of this compound is currently lacking, the established methodologies for assessing cell viability, apoptosis, and cell cycle progression provide a clear roadmap for its preliminary screening. Data from related compounds, Urolithin A and Urolithin B, suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. Future research should focus on performing these foundational cytotoxicity assays specifically with this compound to establish its IC50 values across a panel of cell lines and to elucidate the underlying molecular mechanisms of its action. This will be a crucial step in determining its potential as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Urolithin A gains in antiproliferative capacity by reducing the glycolytic potential via the p53/TIGAR axis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of the Anti-Breast Cancer Effects of Urolithin with Molecular Docking Studies in the In Vitro Condition: Introducing a Novel Chemotherapeutic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Urolithin M7 and Its Modulatory Role in Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithins, the gut microbial metabolites of ellagitannins found in pomegranates, berries, and walnuts, have garnered significant attention for their potential health benefits, including potent anti-inflammatory properties. Among these, Urolithin M7 is a recognized metabolite, although its specific role in modulating inflammatory responses is less characterized compared to its counterparts like Urolithin A (UA) and Urolithin B (UB). This technical guide synthesizes the current understanding of the anti-inflammatory mechanisms of urolithins, with a primary focus on the well-documented activities of UA as a representative of this class of compounds. It details the key signaling pathways involved, provides a summary of quantitative data from in vitro and in vivo studies, and outlines relevant experimental protocols to facilitate further research in this promising area. While direct quantitative data for this compound is limited, the information presented herein provides a robust framework for investigating its potential therapeutic applications in inflammatory diseases.
Introduction to Urolithins and Inflammation
Urolithins are a series of dibenzopyran-6-one derivatives produced by the gut microbiota from ellagic acid, which is released from dietary ellagitannins.[1][2] There are several known urolithins, including Urolithin A, B, C, D, M5, M6, and M7.[3] These metabolites are absorbed into circulation and have been associated with a range of biological activities, including anti-inflammatory, antioxidant, and anti-aging effects.[3][4]
Chronic inflammation is a key pathological feature of numerous diseases, including inflammatory bowel disease, arthritis, neurodegenerative disorders, and cardiovascular disease. The modulation of inflammatory pathways therefore represents a critical target for therapeutic intervention. Urolithins, particularly Urolithin A, have demonstrated significant anti-inflammatory effects by targeting key signaling cascades such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.[5][6][7]
Note on this compound: While this compound is a known metabolite in the urolithin series, there is a notable scarcity of specific research on its direct quantitative impact on inflammatory markers and detailed mechanistic studies. The information in this guide is therefore largely based on the extensive research conducted on other urolithins, primarily Urolithin A, to provide a comprehensive understanding of the potential anti-inflammatory role of this class of compounds.
Key Signaling Pathways Modulated by Urolithins
Urolithins exert their anti-inflammatory effects by intervening in several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines. Urolithin A has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[5][8]
References
- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urolithin a attenuates IL-1β-induced inflammatory responses and cartilage degradation via inhibiting the MAPK/NF-κB signaling pathways in rat articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urolithin A suppresses NLRP3 inflammasome activation by inhibiting the generation of reactive oxygen species and prevents monosodium urate crystal-induced peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urolithin A promotes mitophagy and suppresses NLRP3 inflammasome activation in lipopolysaccharide-induced BV2 microglial cells and MPTP-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Microbial Architects of Urolithin M7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins, a class of gut microbial metabolites derived from dietary ellagic acid (EA) and ellagitannins, have garnered significant attention for their potential health benefits, including anti-inflammatory and antioxidant properties. The production of these bioactive compounds is entirely dependent on the metabolic activity of specific intestinal bacteria. This technical guide provides an in-depth exploration of the bacterial species responsible for the production of urolithin M7, an key intermediate in the urolithin biosynthesis pathway. We will delve into the experimental protocols for identifying these microorganisms, present quantitative data on their production efficiency, and visualize the metabolic pathways involved.
This compound is a trihydroxy-urolithin that serves as a precursor to other urolithins, such as urolithin A and isourolithin A. Its formation involves a critical dehydroxylation step from a tetrahydroxy-urolithin precursor. Understanding the specific bacteria that mediate this conversion is crucial for developing targeted strategies to modulate urolithin production for therapeutic purposes.
Bacterial Species Implicated in this compound Production
The transformation of ellagic acid into various urolithins is a multi-step process carried out by a consortium of gut bacteria. While several species are involved in the overall pathway, specific bacteria have been identified as key players in the production of this compound. The primary bacterial genus responsible for this specific conversion is Enterocloster (formerly known as Clostridium cluster XIVa or the Clostridium coccoides group).[1][2]
In contrast, other well-known urolithin-producing genera, such as Gordonibacter and Ellagibacter, lack the necessary 9-dehydroxylase activity to synthesize this compound from its precursors.[3][4] Therefore, the presence and activity of Enterocloster species are essential for the formation of this crucial intermediate.
Several studies have demonstrated the production of this compound through in vitro co-culture experiments. For instance, a co-culture of Gordonibacter urolithinfaciens and Enterocloster bolteae has been shown to metabolize ellagic acid to produce this compound, which is then further converted to other urolithins.[3] This highlights the synergistic interactions within the gut microbiota that are necessary for the complete urolithin production pathway.
Quantitative Data on this compound Production
The following table summarizes the quantitative data from a key study investigating the time course of urolithin production in a co-culture of Gordonibacter urolithinfaciens and Enterocloster bolteae from an initial concentration of 25 µM ellagic acid.[3]
| Time (hours) | This compound Concentration (µM) | Urolithin A Concentration (µM) |
| 0 | Not Detected | Not Detected |
| 15 | Detected (concentration not specified, but observed to progressively decrease after this point) | Detected (starts to appear) |
| Not specified | Progressively Decreased | Reached a maximum of 18.71 |
Note: The study indicated that this compound was detected at 15 hours and then its concentration decreased as it was converted to subsequent urolithins. The precise peak concentration of this compound was not provided.
Experimental Protocols
The identification and characterization of this compound-producing bacteria rely on a combination of anaerobic cultivation, analytical chemistry, and molecular biology techniques. Below are detailed methodologies for key experiments.
Isolation and Cultivation of Urolithin-Producing Bacteria
Objective: To isolate and grow pure or mixed cultures of anaerobic gut bacteria capable of metabolizing ellagic acid and its derivatives.
Methodology:
-
Fecal Sample Collection and Preparation:
-
Collect fresh fecal samples from healthy human donors.[5]
-
Within a short timeframe, transfer the samples to an anaerobic chamber with a controlled atmosphere (e.g., 85% N₂, 10% CO₂, 5% H₂).[5][6]
-
Homogenize the fecal samples in a pre-reduced anaerobic diluent, such as Anaerobe Basal Broth (ABB) or Wilkins-Chalgren Anaerobe Medium (WAM).[3][5]
-
Prepare serial dilutions of the fecal homogenate.[5]
-
-
Enrichment and Isolation:
-
Plate the serial dilutions onto a suitable solid medium, such as WAM agar or ABB agar, supplemented with ellagic acid (e.g., 20 µM) as a selective substrate.[5]
-
Incubate the plates under strict anaerobic conditions at 37°C for several days to weeks.[5][6]
-
Select individual colonies and subculture them in liquid media (e.g., WAM broth) containing the precursor of interest (e.g., ellagic acid or urolithin M6).[3]
-
Monitor the conversion of the precursor to this compound using HPLC-MS.
-
-
Bacterial Identification:
-
Extract genomic DNA from the isolated colonies.
-
Amplify the 16S rRNA gene using universal bacterial primers.
-
Sequence the 16S rRNA gene and compare it to databases (e.g., NCBI GenBank) for phylogenetic identification.[3]
-
In Vitro Fermentation and Metabolite Analysis
Objective: To quantify the production of this compound from a given precursor by pure or co-cultures of bacteria.
Methodology:
-
Anaerobic Culture Setup:
-
Sample Collection and Preparation:
-
At various time points (e.g., 0, 15, 24, 48, 72 hours), collect aliquots of the culture broth.[3]
-
Centrifuge the aliquots to pellet the bacterial cells.
-
Filter-sterilize the supernatant through a 0.22 µm filter.[7]
-
For HPLC analysis, the supernatant can be directly injected or subjected to a solid-phase extraction (SPE) for cleanup and concentration.
-
-
HPLC-DAD-MS Analysis:
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS).[8]
-
Column: A C18 reversed-phase column is typically used for separation.[9]
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[9]
-
Detection:
-
The DAD is used to monitor the absorbance at specific wavelengths (e.g., 305 nm and 360 nm) characteristic of urolithins.[8]
-
The MS is used for confirmation of the molecular weight and fragmentation pattern of this compound.
-
-
Quantification: Generate a calibration curve using a pure analytical standard of this compound to accurately quantify its concentration in the samples.[8]
-
Visualizations
Metabolic Pathway of Ellagic Acid to Urolithin A via this compound
Caption: Conversion of ellagic acid to urolithin A, highlighting the role of Enterocloster spp. in producing this compound.
Experimental Workflow for Identification of this compound-Producing Bacteria
Caption: A streamlined workflow for the isolation and identification of bacteria responsible for this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Time Course Production of Urolithins from Ellagic Acid by Human Gut Microbiota [agris.fao.org]
- 3. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid [frontiersin.org]
- 7. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 8. Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro conversion of ellagic acid to urolithin A by different gut microbiota of urolithin metabotype A - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Urolithin M7 in Human Urine using HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Urolithin M7 in human urine samples. Urolithins are microbial metabolites of ellagic acid and ellagitannins, and their quantification is crucial for nutritional and clinical research. Given that urolithins are predominantly excreted in urine as glucuronide and sulfate conjugates, this protocol incorporates an enzymatic hydrolysis step to accurately measure total this compound levels. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and cost-effective analytical procedure.
Introduction
Urolithins are a class of dibenzo[b,d]pyran-6-one derivatives produced by the human gut microbiota from dietary precursors like ellagic acid, which is abundant in pomegranates, berries, and nuts.[1] These metabolites are absorbed into the bloodstream and subsequently excreted in the urine, primarily as phase II conjugates (glucuronides and sulfates).[2][3] this compound is a trihydroxy urolithin that is part of the metabolic cascade converting ellagic acid into various urolithin subtypes.[2][4] The study of urinary urolithin levels provides insights into the metabolic capacity of an individual's gut microbiome and the bioavailability of dietary polyphenols. This application note presents a robust HPLC-UV method for the quantification of total this compound in urine following enzymatic deconjugation.
Experimental Protocols
Urine Sample Preparation
Objective: To hydrolyze urolithin conjugates in urine to their aglycone forms for total this compound quantification.
Materials:
-
Human urine samples, stored at -80°C
-
β-glucuronidase/arylsulfatase from Helix pomatia (Type H-1 or equivalent)
-
Ammonium acetate buffer (pH 5.0)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 4,000 x g for 10 minutes to pellet any sediment.
-
To 1 mL of the urine supernatant, add 1 mL of ammonium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution (approximately 2500 units of β-glucuronidase and 100 units of sulfatase).
-
Incubate the mixture at 37°C for 4 hours to ensure complete hydrolysis of glucuronide and sulfate conjugates.[5]
-
Stop the enzymatic reaction by adding 200 µL of methanol.
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the urolithins with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition for HPLC analysis.
HPLC-UV Method
Objective: To chromatographically separate and quantify this compound.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 305 nm[6][7] |
Calibration Standards: Prepare a stock solution of this compound in methanol. A series of working standards ranging from 0.1 to 50 µg/mL should be prepared by serial dilution of the stock solution in the initial mobile phase.
Data Presentation
The following tables summarize the expected quantitative performance of this method, adapted from validated methods for similar urolithins.[8][9]
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
|---|---|
| Linear Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Table 2: Method Precision and Accuracy
| QC Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
|---|---|---|---|
| Low QC (0.5 µg/mL) | < 5% | < 7% | 95 - 105% |
| Mid QC (5 µg/mL) | < 3% | < 5% | 97 - 103% |
| High QC (40 µg/mL) | < 3% | < 5% | 98 - 102% |
Visualizations
Metabolic Pathway of Ellagic Acid to this compound
Caption: Metabolic conversion of ellagic acid to this compound by gut microbiota.
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in urine samples.
Conclusion
The HPLC-UV method described in this application note provides a reliable and accessible approach for the quantification of total this compound in human urine. The inclusion of an enzymatic hydrolysis step is critical for an accurate assessment of urolithin excretion. This method is suitable for use in research and development settings to explore the metabolic fate of dietary ellagitannins and the role of urolithins in human health.
References
- 1. This compound | 531512-26-2 | GWA51226 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase II Conjugates of Urolithins Isolated from Human Urine and Potential Role of β-Glucuronidases in Their Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Urolithin M7 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantitative analysis of urolithin M7 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Urolithins are metabolites produced by the gut microbiota from ellagic acid and ellagitannins, found in various fruits and nuts. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic studies and for understanding their physiological effects. This protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a trihydroxy urolithin, a gut microbial metabolite of ellagic acid.[1] Emerging research suggests potential health benefits of urolithins, necessitating robust analytical methods for their quantification in biological fluids like plasma. LC-MS/MS offers the high selectivity and sensitivity required for detecting and quantifying low concentrations of metabolites in complex matrices. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for this compound analysis.
Experimental Protocol
Materials and Reagents
-
This compound standard (purity ≥95%)
-
Internal Standard (IS): Urolithin D or a stable isotope-labeled this compound is recommended.
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
This protocol employs a protein precipitation method for the extraction of this compound from plasma.[2][3]
-
Thaw plasma samples on ice.
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of cold acetonitrile containing 2% formic acid.
-
Add an appropriate amount of internal standard.
-
Vortex the mixture for 10 minutes.
-
Sonicate the mixture for 10 minutes in a cold water bath.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of methanol.
-
Filter the reconstituted sample through a 0.22 µm PVDF syringe filter into an LC vial.
Liquid Chromatography
-
System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)[2]
-
Mobile Phase A: Water with 0.1% formic acid[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[2]
-
Flow Rate: 0.4 mL/min[2]
-
Injection Volume: 2 µL[2]
-
Column Temperature: 30°C[2]
-
Gradient:
-
Start with 5% B
-
Linear gradient to 95% B over 4 minutes
-
Hold at 95% B for 1 minute
-
Return to 5% B in 0.1 minutes
-
Re-equilibrate for 2.9 minutes[2]
-
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative[2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Gas Temperature: 325°C[2]
-
Gas Flow: 10 L/min[2]
-
Nebulizer Pressure: 20 psi[2]
Data Presentation
The following table summarizes the quantitative parameters for the LC-MS/MS analysis of this compound. The precursor ion for this compound is derived from its molecular weight in negative ion mode ([M-H]⁻).[1] The product ion is a predicted, common fragment resulting from the loss of carbon monoxide (CO), a typical fragmentation pathway for urolithins. The collision energy should be optimized for the specific instrument used, with a starting range of 20-40 V.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (min) |
| This compound | 243.0 | 215.0 | 20-40 (optimize) | ~13.59* |
| Internal Standard | IS-specific | IS-specific | Optimize | IS-specific |
*Retention time is approximate and may vary depending on the specific LC system and column.[1]
Visualization
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification in plasma.
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the quantification of this compound in human plasma. The described sample preparation, chromatography, and mass spectrometry parameters are designed to yield accurate and reproducible results, facilitating further research into the pharmacokinetics and biological significance of this microbial metabolite. As with any analytical method, validation of this protocol in the end-user's laboratory is recommended to ensure performance.
References
- 1. NMR Spectroscopic Identification of Urolithin G, a Novel Trihydroxy Urolithin Produced by Human Intestinal Enterocloster Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Accurate Mass Determination of Urolithin M7 using UPLC-QTOF-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate method for the determination of the molecular mass of Urolithin M7, a gut microbiota-derived metabolite of ellagic acid, using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). Urolithins are of significant interest in nutritional and pharmaceutical research due to their potential health benefits. Accurate mass determination is a critical step in the confident identification and characterization of such metabolites in complex biological matrices. The protocols outlined herein provide a comprehensive guide for sample preparation, chromatographic separation, and high-resolution mass spectrometric analysis, ensuring high accuracy and confidence in the resulting data.
Introduction
Urolithins are a class of dibenzopyran-6-one derivatives that are produced by the human gut microbiota from ellagitannins and ellagic acid, which are abundant in various fruits and nuts.[1] this compound (3,8,10-trihydroxy urolithin) is one such metabolite that has garnered attention for its potential biological activities, including antioxidant and anti-inflammatory properties.[2] The unambiguous identification of urolithins in biological samples is paramount for understanding their bioavailability, metabolism, and physiological effects.
UPLC-QTOF-MS has emerged as a powerful analytical tool for metabolomics and the analysis of natural products. Its high chromatographic resolution, sensitivity, and, most importantly, the capability for accurate mass measurements with errors of less than 5 ppm, make it ideal for the structural elucidation of small molecules like this compound in complex mixtures.[3] This application note provides a detailed protocol for the accurate mass determination of this compound, which is crucial for its definitive identification in various research and development settings.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of urolithins from biological matrices such as plasma, urine, or fecal samples.[4]
Materials:
-
Biological sample (e.g., 200 µL plasma)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methanol, LC-MS grade
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
0.22 µm PVDF syringe filters
Procedure:
-
To 200 µL of the plasma sample, add 600 µL of ACN containing 0.1% formic acid.
-
Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation and extraction of the analyte.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
-
Vortex the reconstituted sample for 30 seconds.
-
Filter the sample through a 0.22 µm PVDF syringe filter into an autosampler vial.
UPLC-QTOF-MS Analysis
Instrumentation:
-
An ultra-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo G3 QTof or Agilent 1290 Infinity UPLC with a 6550 iFunnel QTOF).[5]
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent reversed-phase column.[6][7]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 5 µL.[6]
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[4]
-
Capillary Voltage: 2.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: MSE (a data-independent acquisition mode that collects precursor and fragment ion information simultaneously).
-
Mass Range: m/z 50-1000.[5]
-
Lock Mass: Leucine enkephalin (m/z 554.2615) for real-time mass correction.
Data Presentation
The accurate mass of this compound is determined by comparing the experimentally measured mass with the theoretical exact mass.
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₈O₅ | [8] |
| Theoretical Exact Mass | 244.0372 g/mol | Calculated |
| Observed [M-H]⁻ ion | 243.0299 m/z | [9] |
| Mass Accuracy (ppm) | < 5 ppm |
Table 1. Accurate Mass Determination Data for this compound.
The fragmentation pattern of this compound can be used for further structural confirmation.
| Precursor Ion (m/z) | Fragment Ions (m/z) |
| 243.0299 | 198.0332, 187.0400, 173.0239, 147.0452 |
Table 2. MS/MS Fragmentation Data for this compound.[9]
Visualization of Experimental Workflow
Caption: Experimental workflow for UPLC-QTOF-MS analysis of this compound.
Conclusion
The UPLC-QTOF-MS method described in this application note provides a highly accurate and reliable means for the determination of the molecular mass of this compound. The detailed protocols for sample preparation, chromatography, and mass spectrometry are designed to yield high-quality data suitable for the confident identification of this and other related metabolites in complex biological matrices. The high resolution and mass accuracy of QTOF-MS are essential for distinguishing between isobaric compounds and for the elucidation of elemental compositions, which are critical aspects of metabolomics and drug development research. This method is readily adaptable for the analysis of other urolithins and small molecule metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Application of UPLC-QTOF-MS Based Untargeted Metabolomics in Identification of Metabolites Induced in Pathogen-Infected Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 5. NMR Spectroscopic Identification of Urolithin G, a Novel Trihydroxy Urolithin Produced by Human Intestinal Enterocloster Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 531512-26-2 | GWA51226 | Biosynth [biosynth.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Structural Elucidation of Urolithin M7 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Urolithin M7. Detailed protocols for sample preparation, data acquisition, and analysis are outlined to assist researchers in confirming the chemical structure of this important gut microbiome metabolite.
This compound, a trihydroxy urolithin, is a metabolite produced by the human gut microbiota from ellagic acid and ellagitannins found in foods such as pomegranates, berries, and nuts. Accurate structural confirmation is crucial for its study in various biological contexts, including its potential therapeutic effects.
Quantitative NMR Data for this compound
The structural confirmation of this compound (3,8,10-trihydroxy-6H-dibenzo[b,d]pyran-6-one) relies on the precise analysis of its ¹H and ¹³C NMR spectra. The following tables summarize the chemical shifts (δ) and coupling constants (J) for this compound, critical for its unambiguous identification. The data presented is based on spectra recorded in Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common solvent for NMR analysis of phenolic compounds.
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~7.8 | d | ~8.5 |
| H-2 | ~7.0 | dd | ~8.5, ~2.5 |
| H-4 | ~7.1 | d | ~2.5 |
| H-7 | ~6.8 | d | ~2.0 |
| H-9 | ~6.9 | d | ~2.0 |
Note: The exact chemical shifts can vary slightly depending on the sample concentration and purity. The multiplicity is denoted as d (doublet) and dd (doublet of doublets).
Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ (Estimated)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~125.0 |
| C-2 | ~118.0 |
| C-3 | ~160.0 |
| C-4 | ~105.0 |
| C-4a | ~150.0 |
| C-6 | ~160.0 (C=O) |
| C-6a | ~112.0 |
| C-7 | ~103.0 |
| C-8 | ~158.0 |
| C-9 | ~108.0 |
| C-10 | ~155.0 |
| C-10a | ~145.0 |
| C-10b | ~115.0 |
Note: The ¹³C NMR data is estimated based on typical chemical shifts for similar trihydroxy urolithin structures, as explicit data for this compound was not found in the cited literature. These values serve as a guide for spectral interpretation.
Experimental Protocols for NMR Analysis
The following protocols provide a step-by-step guide for the NMR analysis of this compound. These are based on established methodologies for the structural elucidation of natural products.[1]
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (ideally >95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Dissolve approximately 1-5 mg of the purified this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended for its ability to dissolve polar compounds and for the observation of exchangeable hydroxyl protons.
-
Sample Filtration: Filter the sample solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the aromatic and hydroxyl proton regions.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30') is used to obtain singlets for each carbon atom.
-
Spectral Width: A spectral width of around 200-220 ppm is appropriate for most organic molecules.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR Spectroscopy for Structural Elucidation:
-
COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin couplings, helping to establish the connectivity of protons within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different fragments of the molecule and confirming the overall carbon skeleton.
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra using the residual solvent peak (DMSO-d₆ at δH ~2.50 ppm and δC ~39.52 ppm) or the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons for each resonance.
-
Interpretation: Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals to the structure of this compound.
Workflow for Structural Elucidation of this compound
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
This comprehensive approach, combining 1D and 2D NMR techniques, provides a robust method for the unambiguous structural confirmation of this compound, a critical step for its further investigation in the fields of nutrition, pharmacology, and drug development.
References
Synthesizing Urolithin M7 for In Vitro Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthesis of urolithin M7 and its application in in vitro research. This compound, a gut microbiota metabolite of ellagitannins found in pomegranates and other fruits, has garnered interest for its potential antioxidant and anti-inflammatory properties.[1] This document outlines a detailed protocol for the chemical synthesis of this compound, along with methodologies for evaluating its biological activity in vitro.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a palladium-catalyzed ortho-arylation of a substituted benzamide, followed by cyclization and demethylation. The following protocol is adapted from the work of Reddy, Blanton, and Watkins.[2][3][4]
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
Materials:
-
N-(2-aminophenyl)-3,4-dimethoxybenzamide
-
1-iodo-4-methoxybenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Manganese(II) acetate (Mn(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
tert-Amyl alcohol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Acetic acid
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Ortho-arylation: In a sealed tube, combine N-(2-aminophenyl)-3,4-dimethoxybenzamide (1 equivalent), 1-iodo-4-methoxybenzene (1.2 equivalents), Pd(OAc)₂ (10 mol %), Mn(OAc)₂ (2 equivalents), and Na₂CO₃ (2 equivalents) in tert-amyl alcohol.
-
Heat the reaction mixture at 120 °C for 48 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the monoarylated benzamide.
-
Diazotization and Cyclization: Dissolve the purified product in a mixture of acetic acid and sulfuric acid.
-
Cool the solution to 0 °C and add a solution of sodium nitrite in water dropwise.
-
Stir the reaction mixture at room temperature for the time specified in the detailed literature protocol to facilitate cyclization into the dibenzo[b,d]pyran-6-one core.
-
Demethylation: Dissolve the resulting methoxy-protected this compound in dichloromethane.
-
Cool the solution to -78 °C and add boron tribromide dropwise.
-
Allow the reaction to warm to room temperature and stir until the demethylation is complete (monitored by TLC).
-
Quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound (3,4,8-trihydroxy-6H-dibenzo[b,d]pyran-6-one).
In Vitro Biological Activity Assessment
The following protocols are designed to assess the antioxidant and anti-inflammatory properties of synthesized this compound.
Antioxidant Activity
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution to a well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
2. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tri(2-pyridyl)-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Prepare a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add 20 µL of each this compound dilution to a well.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 15-60 minutes.[6]
-
Measure the absorbance at 593 nm using a microplate reader.
-
Create a standard curve using known concentrations of FeSO₄·7H₂O.
-
Express the antioxidant capacity of this compound as ferrous iron equivalents.
| Antioxidant Assay | Urolithin A (IC₅₀) | Urolithin C (IC₅₀) | Urolithin D (IC₅₀) |
| DPPH Scavenging | 35.5 µg/mL[7] | 3.3 µg/mL[7] | 2.1 µg/mL[7] |
| Superoxide Scavenging | 5.01 µM[8] | - | - |
| ORAC | 13.2 µM Trolox Equivalents[8] | - | - |
| COX-2 Inhibition | 44.04 µg/mL[9] | - | - |
Note: The data presented is for related urolithins and serves as a reference for expected activity.
Anti-inflammatory Activity
1. Inhibition of Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production
This assay evaluates the ability of this compound to reduce the production of pro-inflammatory cytokines in macrophages stimulated with LPS.
Experimental Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the percentage of inhibition of cytokine production by this compound compared to the LPS-only treated control.
| Cell Line | Inflammatory Stimulus | Urolithin A Concentration | Target Molecule | % Inhibition / Reduction |
| RAW 264.7 Macrophages | Poly(I:C) (1 µg/mL) | 1-30 µM | TNF-α, MCP-1, CCL-5 | Significant reduction (p < 0.01)[10] |
| Murine BMDMs | LPS (1 µg/ml) | 25 µM | IL-1β, IL-6, IL-12, TNF-α, NOS2 | Significant reduction (p < 0.05 to p < 0.0001) |
| Human OA chondrocytes | IL-1β | - | NO, PGE₂, COX-2, iNOS, TNF-α, IL-6 | Concentration-dependent inhibition |
Note: The data presented is for related urolithins and serves as a reference for expected activity.
2. Assessment of NF-κB and MAPK Signaling Pathway Activation
Western blotting can be used to determine if this compound inhibits the activation of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.
Experimental Protocol:
-
Culture and treat cells with this compound and LPS as described above.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.
Conclusion
This application note provides a framework for the synthesis and in vitro evaluation of this compound. The detailed protocols for chemical synthesis and biological assays will enable researchers to investigate the therapeutic potential of this natural metabolite. The provided data on related urolithins serves as a valuable benchmark for these investigations. Further research is warranted to elucidate the specific mechanisms of action and quantitative effects of this compound in various in vitro models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Palladium-Catalyzed, N-(2-Aminophenyl)acetamide-Assisted Ortho-Arylation of Substituted Benzamides: Application to the Synthesis of Urolithins B, M6, and M7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Urolithins display both antioxidant and pro-oxidant activities depending on assay system and conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico and In Vitro Study of Antioxidant Potential of Urolithins [mdpi.com]
- 8. The Metabolite Urolithin-A Ameliorates Oxidative Stress in Neuro-2a Cells, Becoming a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urolithin A Inactivation of TLR3/TRIF Signaling to Block the NF-κB/STAT1 Axis Reduces Inflammation and Enhances Antioxidant Defense in Poly(I:C)-Induced RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Urolithin M7 from Microbial Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin M7, a metabolite produced by the gut microbiota from ellagic acid and related polyphenols, has garnered significant interest in the scientific community. Its potential therapeutic properties, including antioxidant and anti-inflammatory effects, make it a promising candidate for drug development and nutraceutical applications. The production of this compound through microbial fermentation offers a scalable and sustainable method for obtaining this valuable compound. This document provides detailed application notes and protocols for the purification of this compound from a microbial fermentation broth, intended to guide researchers in obtaining high-purity material for further investigation.
Urolithins, including this compound, are known to modulate key signaling pathways involved in cellular stress and inflammation.[1] Specifically, they have been shown to inhibit the pro-inflammatory NF-κB pathway and activate the Nrf2-mediated antioxidant response pathway.[2][3] Understanding these mechanisms is crucial for elucidating the therapeutic potential of this compound.
Purification Strategy Overview
The purification of this compound from a complex fermentation broth requires a multi-step approach to remove microbial cells, proteins, media components, and other metabolites. The general workflow involves initial clarification of the broth, followed by extraction of the target compound and subsequent chromatographic purification steps to achieve high purity.
Caption: General workflow for the purification of this compound.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific microbial strain, fermentation conditions, and scale of purification.
Protocol 1: Broth Clarification
-
Objective: To remove microbial cells and other insoluble materials from the fermentation broth.
-
Procedure:
-
Transfer the fermentation broth to appropriate centrifuge tubes.
-
Centrifuge the broth at 5000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the soluble this compound, into a clean vessel.
-
Alternatively, for larger volumes, filtration using a filter press or tangential flow filtration with a microfiltration membrane (e.g., 0.22 µm) can be employed.[4]
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Objective: To extract this compound from the clarified aqueous supernatant into an organic solvent.
-
Materials:
-
Clarified supernatant
-
Ethyl acetate (or other suitable organic solvent)
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
Transfer the clarified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and invert it gently, venting frequently to release pressure.
-
Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing.
-
Allow the layers to separate. This compound will partition into the upper organic layer.
-
Drain the lower aqueous layer and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times to maximize recovery.
-
Pool the ethyl acetate extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate to remove residual water.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound extract.
-
Protocol 3: Solid-Phase Extraction (SPE) - Optional Cleanup
-
Objective: To further purify the crude extract by removing more polar and non-polar impurities.
-
Materials:
-
C18 SPE cartridge
-
Methanol
-
Ultrapure water
-
Crude this compound extract
-
-
Procedure:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Load the sample: Apply the dissolved crude extract onto the conditioned cartridge.
-
Wash: Wash the cartridge with 5 mL of a low-percentage methanol-water solution (e.g., 10% methanol) to elute highly polar impurities.
-
Elute: Elute the this compound with a higher concentration of methanol (e.g., 80-100% methanol).
-
Collect the eluate and evaporate the solvent to yield a partially purified extract.
-
Protocol 4: Preparative High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method for purifying Urolithin A and B and may require optimization for this compound.[5]
-
Objective: To achieve high-purity separation of this compound using a liquid-liquid partitioning technique.
-
Instrumentation: Preparative HSCCC instrument.
-
Solvent System: A two-phase solvent system is required. A suitable starting point could be a system composed of n-hexane-ethyl acetate-methanol-water. The optimal ratio must be determined experimentally to achieve a suitable partition coefficient (K) for this compound (ideally between 0.5 and 2.0).
-
Procedure:
-
Prepare the two-phase solvent system by thoroughly mixing the selected solvents in a separatory funnel and allowing them to equilibrate.
-
Separate the upper and lower phases. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
Fill the HSCCC column with the stationary phase.
-
Rotate the column at a set speed (e.g., 800-1000 rpm) and pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
Dissolve the partially purified this compound extract in a small volume of the mobile phase.
-
Inject the sample into the HSCCC system.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the effluent using a UV detector (around 305 nm).
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions for purity using analytical HPLC or UPLC-MS.
-
Pool the pure fractions and evaporate the solvent to obtain high-purity this compound.
-
Quantitative Data
| Purification Step | Sample Amount (mg) | Product Yield (mg) | Purity (%) | Recovery (%) |
| Crude Extract | 100 | - | - | - |
| HSCCC Fraction 1 | - | 21 (Urolithin A) | >98.5 | 21 |
| HSCCC Fraction 2 | - | 10 (Urolithin B) | >98.5 | 10 |
Signaling Pathways Modulated by Urolithins
Urolithins exert their biological effects by modulating key cellular signaling pathways. Below are diagrams representing the anti-inflammatory and antioxidant pathways influenced by urolithins.
Anti-Inflammatory Signaling Pathway: Inhibition of NF-κB
Urolithins have been shown to suppress inflammation by inhibiting the activation of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[6][7] This pathway is a central regulator of the inflammatory response.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Antioxidant Signaling Pathway: Activation of Nrf2
Urolithins can enhance the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3] Nrf2 is a master regulator of antioxidant gene expression.
Caption: this compound activates the Nrf2 antioxidant pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. [Urolithin A inhibits inflammation and oxidative stress induced by high lipid in hepatocytes via activating Nrf2 pathway and autophagy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Urolithin A (UA) attenuates ferroptosis in LPS-induced acute lung injury in mice by upregulating Keap1-Nrf2/HO-1 signaling pathway [frontiersin.org]
- 4. JP2017192331A - Method for producing urolithins - Google Patents [patents.google.com]
- 5. Preparative isolation and purification of urolithins from the intestinal metabolites of pomegranate ellagitannins by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of urolithin derivatives and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Cell Culture Experiments with Urolithin M7: Application Notes and Protocols
A Theoretical Framework Based on Urolithin A as a Surrogate
Introduction
Urolithins are a class of phenolic compounds produced by the gut microbiota from the metabolism of ellagitannins, which are abundant in pomegranates, berries, and nuts.[1][2] These metabolites, including Urolithin M7, are recognized for their potential health benefits, such as anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[2][3][4][5] this compound is a trihydroxy-urolithin that is part of the metabolic cascade of ellagitannins.[6]
While there is a growing body of research on urolithins, the vast majority of in vitro studies have focused on Urolithin A (UA).[3][4][5][7] Consequently, there is a notable lack of specific, publicly available data and established protocols for cell culture experiments using this compound.
This document aims to provide researchers, scientists, and drug development professionals with a detailed framework for designing and conducting cell culture experiments with this compound. Given the current limitations in the literature, the following protocols and data are largely extrapolated from studies on Urolithin A. It is crucial to recognize that these guidelines serve as a starting point and that optimization for this compound is essential.
Materials and Reagents
-
This compound: High-purity powder (CAS No: 531512-26-2).
-
Cell Lines: Dependent on the research question (see Table 1 for examples).
-
Cell Culture Media: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution: 100x.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade, for dissolving this compound.
-
Assay Kits: For cell viability (e.g., MTT, WST-1), apoptosis (e.g., Annexin V/PI), oxidative stress (e.g., DCFDA), and cytokine detection (e.g., ELISA).
-
Reagents for Molecular Biology: TRIzol, cDNA synthesis kits, qPCR master mixes, RIPA buffer, protease and phosphatase inhibitors, primary and secondary antibodies.
Experimental Design Considerations
Before initiating experiments, several factors should be considered:
-
Stock Solution Preparation: this compound is a phenolic compound and should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity.
-
Concentration Range: Based on studies with Urolithin A, a broad concentration range should be tested initially to determine the optimal working concentration for this compound. A starting range of 1 µM to 100 µM is recommended.[5][7]
-
Treatment Duration: Incubation times can vary from a few hours to 48 hours or longer, depending on the endpoint being measured.[4][7]
-
Controls: Appropriate controls are critical for data interpretation. These should include:
-
Untreated Control: Cells cultured in medium alone.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Positive Control: A known inducer of the effect being studied (e.g., LPS for inflammation, H₂O₂ for oxidative stress).
-
Data Presentation: Summary of Quantitative Data (Based on Urolithin A)
The following tables summarize typical quantitative data obtained from cell culture experiments with Urolithin A, which can serve as a reference for designing experiments with this compound.
Table 1: Exemplary Cell Lines and Urolithin A Concentrations for Various In Vitro Studies
| Research Area | Cell Line | Typical Concentration Range (Urolithin A) | Observed Effects |
| Oncology | HT-29, SW480, SW620 (Colorectal Cancer) | 25 - 100 µM | Inhibition of proliferation, induction of apoptosis and cell cycle arrest.[7] |
| LNCaP, PC-3 (Prostate Cancer) | 35 - 40 µM | Cell growth arrest, induction of apoptosis.[8] | |
| HepG2 (Hepatocellular Carcinoma) | Not specified | Antiproliferative and antioxidant effects. | |
| Neuroprotection | SK-N-MC (Neuroblastoma) | 1.25 - 5 µM | Increased cell viability, decreased ROS production against H₂O₂-induced stress.[4][9] |
| Neuro-2a (N2a) (Neuroblastoma) | 3 - 30 µM | Neuroprotective against ischemic injury.[10] | |
| Anti-inflammation | RAW 264.7 (Macrophage) | Not specified | Attenuation of pro-inflammatory mediator production.[11] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 10 µM | Increased Natural Killer (NK) cell activity.[12][13][14] | |
| Metabolic Studies | Mouse Podocytes | < 100 µM | Improved cell viability in high glucose conditions.[5] |
Table 2: IC₅₀ Values of Urolithin A in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (Urolithin A) |
| MCF-7 | Breast Cancer | ~44.04 µg/mL (COX-2 inhibition) |
Note: The provided IC₅₀ value is for the inhibition of COX-2, a key enzyme in inflammation, and not a direct cytotoxicity value.
Experimental Protocols
The following are detailed methodologies for key experiments commonly performed in the study of urolithins. These protocols are based on Urolithin A and should be optimized for this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and the vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described above.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of specific genes.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the Western Blot protocol.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using TRIzol reagent according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA, and specific primers for the target genes (e.g., IL-6, TNF-α, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin).
-
qPCR Run: Perform the qPCR using a real-time PCR system.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Hypothesized NF-κB signaling pathway modulation by this compound.
Conclusion
The study of this compound in cell culture is a promising area of research with the potential to uncover novel therapeutic applications. While direct experimental data for this compound is currently sparse, the extensive research on Urolithin A provides a solid foundation for designing and executing robust in vitro experiments. By carefully adapting and optimizing the protocols outlined in this document, researchers can begin to elucidate the specific biological activities and mechanisms of action of this compound, contributing valuable knowledge to the field of nutritional science and drug discovery.
References
- 1. biosynth.com [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Urolithins Modulate the Viability, Autophagy, Apoptosis, and Nephrin Turnover in Podocytes Exposed to High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urolithin A in Central Nervous System Disorders: Therapeutic Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of urolithin A on H2O2-induced oxidative stress-mediated apoptosis in SK-N-MC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urolithin A‐activated autophagy but not mitophagy protects against ischemic neuronal injury by inhibiting ER stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urolithin A attenuates pro-inflammatory mediator production by suppressing PI3-K/Akt/NF-κB and JNK/AP-1 signaling pathways in lipopolysaccharide-stimulated RAW264 macrophages: Possible involvement of NADPH oxidase-derived reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Urolithin A increases the natural killer activity of PBMCs in patients with prostate cancer [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Assessing the Impact of Urolithin M7 on Gene Expression via qPCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin M7 is a metabolite produced by the gut microbiota from the transformation of ellagitannins, which are polyphenolic compounds abundant in foods such as pomegranates, berries, and nuts.[1][2] As a member of the urolithin family, this compound is emerging as a molecule of interest for its potential therapeutic effects. Urolithins, in general, are known to possess anti-inflammatory, antioxidant, and potential modulatory effects on various cellular processes, including mitochondrial function and autophagy.[2][3][4] Specifically, this compound has been noted to inhibit oxidative stress and modulate inflammatory signaling pathways.[5]
Quantitative Polymerase Chain Reaction (qPCR) is a powerful and widely used technique to measure gene expression levels with high sensitivity and specificity.[6][7][8] This application note provides a detailed protocol for utilizing qPCR to assess the effects of this compound on the expression of target genes in a cellular model. The outlined procedures will guide researchers through experimental design, execution, and data analysis, enabling the elucidation of the molecular mechanisms underlying the bioactivities of this compound.
Potential Signaling Pathways Modulated by Urolithins
While the specific pathways modulated by this compound are still under active investigation, research on other urolithins, such as Urolithin A, suggests potential targets. Urolithins have been shown to influence key inflammatory and cellular health pathways, including the NF-κB and MAPK signaling cascades.[3][9] The following diagram illustrates a potential signaling pathway that could be influenced by this compound, leading to changes in gene expression.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Assessing this compound Effects on Gene Expression
The following diagram outlines the key steps in the experimental protocol, from cell culture to data analysis.
Caption: Experimental workflow for qPCR analysis of this compound effects.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture an appropriate cell line (e.g., RAW 264.7 macrophages, Caco-2 intestinal cells) in complete growth medium.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Treatment:
-
Once cells reach the desired confluency, remove the growth medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
Protocol 2: RNA Extraction and Quality Control
-
RNA Isolation:
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Include a DNase treatment step to remove any contaminating genomic DNA.[10]
-
-
RNA Quantification and Quality Assessment:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running a small amount on an agarose gel or using a bioanalyzer.
-
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup:
-
In a sterile, RNase-free tube, combine the following components (example volumes for a 20 µL reaction):
-
Total RNA: 1 µg
-
Oligo(dT) primers or random hexamers: 1 µL
-
dNTP mix (10 mM): 1 µL
-
Nuclease-free water: to a volume of 13 µL
-
-
Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute.
-
-
Reverse Transcription:
-
Add the following components to the RNA/primer mix:
-
5X Reaction Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase (e.g., SuperScript II): 1 µL
-
-
Incubate at 42°C for 50-60 minutes.
-
Inactivate the enzyme by heating to 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
-
Protocol 4: Quantitative PCR (qPCR)
-
Primer Design:
-
Design or obtain pre-validated primers for your target genes (e.g., IL-6, TNF-α, IL-1β for inflammation; NQO1, HMOX1 for oxidative stress) and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
-
Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 70-150 bp.
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set in a sterile, DNase-free tube on ice. For a single 20 µL reaction:
-
SYBR Green Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., 1:10 dilution) to the respective wells.
-
Include no-template controls (NTC) for each primer set.
-
Seal the plate, centrifuge briefly, and place it in the qPCR instrument.
-
-
Thermal Cycling Protocol:
-
A typical thermal cycling protocol is as follows:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: As per the instrument's instructions to verify the specificity of the amplified product.[6]
-
-
Data Presentation and Analysis
The relative expression of target genes can be calculated using the ΔΔCt (delta-delta Ct) method. The Ct (cycle threshold) value is the cycle number at which the fluorescence signal crosses a defined threshold.[7]
Table 1: Hypothetical Ct Values for Target and Housekeeping Genes
| Sample | Treatment (24h) | Target Gene (e.g., IL-6) Ct | Housekeeping Gene (e.g., GAPDH) Ct |
| 1 | Vehicle Control | 24.5 | 18.2 |
| 2 | Vehicle Control | 24.7 | 18.3 |
| 3 | Vehicle Control | 24.6 | 18.1 |
| 4 | This compound (10 µM) | 26.8 | 18.3 |
| 5 | This compound (10 µM) | 26.9 | 18.2 |
| 6 | This compound (10 µM) | 27.1 | 18.4 |
Table 2: Calculation of Relative Gene Expression (Fold Change)
| Sample Group | Avg. ΔCt (Ct_target - Ct_GAPDH) | ΔΔCt (Avg. ΔCt_treated - Avg. ΔCt_control) | Fold Change (2^-ΔΔCt) |
| Vehicle Control | 6.4 | 0 | 1.0 |
| This compound (10 µM) | 8.6 | 2.2 | 0.22 |
Conclusion
This application note provides a comprehensive framework for investigating the effects of this compound on gene expression using qPCR. By following these detailed protocols, researchers can generate robust and reproducible data to elucidate the molecular mechanisms of this promising gut metabolite. The provided templates for data presentation and visualization will aid in the clear and concise communication of findings. Given the known roles of other urolithins in modulating pathways related to inflammation and cellular stress, the application of this protocol is anticipated to reveal significant insights into the bioactivity of this compound.
References
- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 531512-26-2 | GWA51226 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. elearning.unite.it [elearning.unite.it]
- 7. youtube.com [youtube.com]
- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The gut microbiota metabolite urolithin A inhibits NF-κB activation in LPS stimulated BMDMs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
Western Blot Analysis of Protein Targets Potentially Affected by Urolithin M7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Urolithin M7 and its Potential Protein Targets
This compound is a metabolite produced by the gut microbiota from ellagitannins, which are polyphenols found in foods such as pomegranates, berries, and nuts.[1][2] As a member of the urolithin family, which includes the more extensively studied Urolithin A and Urolithin B, this compound is emerging as a molecule of interest for its potential therapeutic effects. Research suggests that urolithins, in general, play a role in modulating critical cellular processes, including inflammatory signaling pathways and oxidative stress responses.[1][2]
While direct experimental evidence for protein targets of this compound is currently limited in the scientific literature, the known effects of the closely related Urolithins A and B provide a strong basis for identifying potential pathways and protein targets for investigation via Western blot analysis. These pathways are crucial in various physiological and pathological processes, making this compound a compound of interest for drug development in areas such as oncology, inflammatory diseases, and neurodegenerative disorders.
This document provides detailed protocols for Western blot analysis to investigate the effects of this compound on key protein targets, based on the established activities of other urolithins.
Potential Signaling Pathways Modulated by Urolithins
Based on studies of Urolithins A and B, the following signaling pathways are likely to be affected by this compound and can be investigated using Western blot analysis:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Urolithin A has been shown to downregulate the phosphorylation of key proteins in this pathway, such as Akt and mTOR, in various cancer cell lines.[3][4][5][6][7]
-
Nrf2/Keap1 Pathway: This is a major pathway for cellular defense against oxidative stress. Urolithins have been observed to activate this pathway by promoting the nuclear translocation of Nrf2 and increasing the expression of downstream antioxidant enzymes like HO-1 and NQO1.[8][9][10][11][12][13][14]
-
NF-κB Signaling Pathway: A key regulator of inflammation, the NF-κB pathway is often inhibited by urolithins. This is typically observed as a decrease in the phosphorylation of IκBα and reduced nuclear translocation of the p65 subunit of NF-κB.[6][8][9][15][16]
Data Presentation: Potential Protein Targets for Western Blot Analysis
The following table summarizes key protein targets that are likely modulated by this compound, based on published Western blot data for Urolithins A and B. Researchers can use this as a starting point for their own investigations.
| Target Protein | Potential Effect of Urolithin Treatment | Signaling Pathway | Model System (from Urolithin A/B studies) |
| p-Akt (phosphorylated Akt) | Decrease | PI3K/Akt/mTOR | Pancreatic, Colorectal Cancer Cells; Osteoarthritis Chondrocytes |
| p-mTOR (phosphorylated mTOR) | Decrease | PI3K/Akt/mTOR | Pancreatic Cancer Cells, Mouse Ovaries |
| Nrf2 (nuclear fraction) | Increase | Nrf2/Keap1 | Mouse Liver, Hepatocytes, Retinal Endothelial Cells |
| Keap1 | Decrease | Nrf2/Keap1 | Mouse Liver |
| HO-1 | Increase | Nrf2/Keap1 | Mouse Liver, Retinal Endothelial Cells |
| NQO1 | Increase | Nrf2/Keap1 | Mouse Liver |
| p-IκBα (phosphorylated IκBα) | Decrease | NF-κB | Macrophages (BMDMs) |
| NF-κB p65 (nuclear fraction) | Decrease | NF-κB | Macrophages (RAW264.7) |
| COX-2 | Decrease | Inflammation | Osteoarthritis Chondrocytes |
| iNOS | Decrease | Inflammation | Osteoarthritis Chondrocytes |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest (e.g., cancer cell lines, macrophages, or other relevant cell types) in appropriate culture dishes or flasks and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 3, 6, 12, 24 hours) to allow for the compound to exert its effects.
Protocol 2: Protein Extraction (Cell Lysate Preparation)
-
Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, with occasional vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Based on the protein concentration, dilute the lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Nrf2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Mandatory Visualizations
Caption: Potential signaling pathways modulated by this compound.
Caption: General workflow for Western blot analysis.
References
- 1. This compound | 531512-26-2 | GWA51226 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Urolithin A, a novel natural compound to target PI3K/AKT/mTOR pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urolithin A Targets Both PI3K/p-AKT/mTOR and p-c-RAF/MEK/p-ERK Signaling Pathways in Colorectal Cancer [eajbsc.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Urolithin A targets the PI3K/Akt/NF-κB pathways and prevents IL-1β-induced inflammatory response in human osteoarthritis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Gut Microbiota Metabolite Urolithin B Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijbs.com [ijbs.com]
- 11. researchgate.net [researchgate.net]
- 12. Urolithin A (UA) attenuates ferroptosis in LPS-induced acute lung injury in mice by upregulating Keap1-Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urolithin A ameliorates diabetic retinopathy via activation of the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Urolithin A Inactivation of TLR3/TRIF Signaling to Block the NF-κB/STAT1 Axis Reduces Inflammation and Enhances Antioxidant Defense in Poly(I:C)-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The gut microbiota metabolite urolithin A inhibits NF-κB activation in LPS stimulated BMDMs - PMC [pmc.ncbi.nlm.nih.gov]
Oral Administration of Urolithin M7 in Mouse Models of Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the oral administration of Urolithin M7 in mouse models of specific diseases is currently limited in publicly available scientific literature. This compound is recognized as an orally active gut microbiota metabolite of ellagitannins that inhibits oxidative stress and modulates inflammatory signaling pathways, holding promise for research in cardiovascular diseases.[1] However, detailed preclinical studies with specific protocols and quantitative outcomes for this compound are not yet extensively documented.
This document provides a comprehensive guide based on the closely related and extensively studied urolithin, Urolithin A (UA) . The protocols, data, and signaling pathways described for UA can serve as a valuable reference and starting point for designing and conducting preclinical studies with this compound. Researchers should adapt these methodologies based on the specific properties of this compound and the disease model under investigation.
Introduction to Urolithin A (UA) in Preclinical Research
Urolithin A (UA) is a prominent gut microbial metabolite of ellagic acid and ellagitannins found in foods like pomegranates, berries, and nuts.[2] It has garnered significant attention for its therapeutic potential, attributed to its anti-inflammatory, antioxidant, and autophagy-inducing properties.[2][3] Numerous in vivo studies in mouse models have demonstrated the efficacy of orally administered UA in various diseases, including neurodegenerative disorders, metabolic diseases, and age-related decline in muscle function.[4][5][6]
Quantitative Data Summary: Oral UA in Mouse Models
The following tables summarize the quantitative data from key studies on the effects of oral Urolithin A administration in various mouse models of disease.
Table 1: Urolithin A in a Mouse Model of Hyperuricemic Nephropathy [4]
| Parameter | Control Group (Fructose-fed) | Urolithin A (50 mg/kg/day) | Urolithin A (100 mg/kg/day) |
| Serum Uric Acid (μmol/L) | ~250 | ~200 | ~180*** |
| Serum Creatinine (μmol/L) | ~40 | ~35 | ~30 |
| Blood Urea Nitrogen (mmol/L) | ~15 | ~12** | ~10 |
| Urine Protein (mg/24h) | ~2.5 | ~1.8 | ~1.5 |
| Renal IL-1β (relative expression) | High | Reduced* | Significantly Reduced |
| Renal TNF-α (relative expression) | High | Reduced | Significantly Reduced*** |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Fructose group. Data are illustrative based on published findings.
Table 2: Urolithin A in a Mouse Model of Cisplatin-Induced Acute Kidney Injury (AKI) [7]
| Parameter | Cisplatin + Vehicle | Cisplatin + Nanoparticle UA |
| Mortality Rate | High | Reduced by 63% |
| Renal Oxidative Stress | Increased | Mitigated |
| Nrf2-inducible genes | Upregulated | Downregulated |
| p53-inducible genes | Upregulated | Downregulated |
Table 3: Urolithin A in a Mouse Model of Alzheimer's Disease (3xTg-AD) [4]
| Parameter | 3xTg-AD Control Diet | 3xTg-AD UA Supplemented Diet |
| Spatial Memory Deficits | Present | Prevented |
| Cued Fear Response Deficits | Present | Prevented |
| Aβ Plaque Burden (Hippocampus) | High | Decreased |
| Lifespan (in normal aging mice) | Normal | Extended |
Experimental Protocols
General Protocol for Oral Gavage in Mice
This protocol provides a standard procedure for oral gavage, a common method for precise oral administration of compounds in mice.
Materials:
-
Urolithin A (or M7) solution/suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, corn oil, water with DMSO and Tween-20).
-
Animal scale.
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1-1.5 inches for adult mice) with a rounded tip.[8]
-
Syringes.
-
Animal restraint device (optional).
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the precise dosage volume. The maximum recommended volume is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are often preferred to minimize stress and risk of aspiration.[8]
-
Dosage Preparation: Prepare the Urolithin A solution/suspension at the desired concentration. Ensure it is well-mixed before each administration.
-
Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize the head and straighten the esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
Compound Administration: Once the needle is correctly positioned in the esophagus (approximately at the level of the last rib), slowly dispense the solution from the syringe.
-
Post-Administration Monitoring: After administration, gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing, for at least 10 minutes.[8]
Protocol for Hyperuricemic Nephropathy Model[4]
-
Animal Model: C57BL/6 mice.
-
Induction of Hyperuricemic Nephropathy: Mice are provided with 30% fructose in their drinking water for 8 weeks.
-
Urolithin A Administration:
-
Dosage: 50 or 100 mg/kg body weight.
-
Route: Intragastric gavage.
-
Frequency: Once daily for 8 weeks.
-
Vehicle: Not specified, but a common vehicle is 0.5% carboxymethylcellulose (CMC-Na).
-
-
Outcome Measures:
-
Serum levels of uric acid, creatinine, and blood urea nitrogen (BUN).
-
24-hour urine protein levels.
-
Histopathological analysis of kidney tissue (e.g., H&E and Masson staining).
-
Immunoblotting or qPCR for inflammatory markers (e.g., NLRP3, IL-1β, TNF-α) and mitophagy-related proteins (e.g., Parkin, PINK1).
-
Protocol for Alzheimer's Disease Model[4]
-
Animal Model: 3xTg-AD mice.
-
Urolithin A Administration:
-
Dosage and Route: Long-term intermittent dietary supplementation. The exact concentration in the feed should be calculated to achieve the desired daily dose.
-
Duration: Chronic administration, starting before or at the onset of pathology.
-
-
Outcome Measures:
-
Behavioral Tests: Morris water maze for spatial memory, fear conditioning tests.
-
Histopathology: Immunohistochemistry for Aβ plaques in the hippocampus and cortex.
-
Biochemical Analysis: ELISA or Western blot for Aβ40 and Aβ42 levels in brain homogenates.
-
Signaling Pathways and Mechanisms of Action
Urolithin A has been shown to modulate several key signaling pathways involved in cellular health and disease.
Mitophagy and Mitochondrial Function
UA is a known inducer of mitophagy, the selective removal of damaged mitochondria. This is a critical mechanism for maintaining cellular homeostasis and is implicated in its protective effects in various diseases.
Caption: Urolithin A-induced PINK1/Parkin-mediated mitophagy pathway.
Anti-inflammatory Signaling
In the context of hyperuricemic nephropathy, UA has been shown to suppress inflammation by inhibiting the STING-NLRP3 inflammasome axis.
Caption: UA suppresses inflammation via the STING-NLRP3 axis.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of an orally administered compound like Urolithin A or M7.
Caption: General experimental workflow for in vivo mouse studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Therapeutic Relevance of Urolithins, Intestinal Metabolites of Ellagitannin-Rich Food: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urolithin A reduces amyloid-beta load and improves cognitive deficits uncorrelated with plaque burden in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Oral delivery of nanoparticle urolithin A normalizes cellular stress and improves survival in mouse model of cisplatin-induced AKI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield of chemical synthesis of urolithin M7
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Urolithin M7, with a focus on improving reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the proposed synthetic route for this compound. The recommended pathway involves a Suzuki-Miyaura coupling followed by deprotection.
Issue 1: Low Yield in Suzuki-Miyaura Coupling & Lactonization Step
Q: My Suzuki-Miyaura coupling reaction to form the protected this compound precursor is resulting in a low yield or fails to proceed. What are the potential causes and solutions?
A: Low yields in this step are common and can be attributed to several factors related to reactants, catalysts, or reaction conditions.
-
Problem: Degradation of Boronic Acid
-
Cause: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive trimeric anhydrides (boroxines).
-
Solution:
-
Use freshly prepared or high-purity boronic acid.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and using it in the coupling reaction.
-
Ensure the base is not too strong, as highly basic aqueous conditions can accelerate protodeboronation.
-
-
-
Problem: Inactive Catalyst
-
Cause: The Palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. The phosphine ligands can also degrade.
-
Solution:
-
Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain a positive pressure of an inert atmosphere throughout the reaction setup and duration.
-
Use a pre-catalyst that is more stable to air, such as Pd(OAc)₂ with a suitable phosphine ligand, which will be reduced to Pd(0) in situ.
-
-
-
Problem: Poor Reactivity of Aryl Bromide
-
Cause: The aryl bromide starting material may be sterically hindered or electronically deactivated, slowing the rate of oxidative addition to the palladium catalyst.
-
Solution:
-
Increase the reaction temperature. Microwave heating can sometimes dramatically improve yields and reduce reaction times.[1][2]
-
Switch to a more active catalyst system. Buchwald's or Hartwig's biarylphosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ often show superior activity for challenging couplings.
-
-
-
Problem: Incomplete Lactonization
-
Cause: The spontaneous cyclization to form the dibenzopyranone core may not go to completion under the coupling conditions. You may isolate the uncyclized biaryl ester intermediate.
-
Solution:
-
After the coupling reaction, perform an acidic workup (e.g., with dilute HCl) to promote lactonization.
-
If the intermediate is isolated, it can be cyclized in a separate step by heating in a solvent with a catalytic amount of acid (e.g., p-toluenesulfonic acid).
-
-
Issue 2: Difficulties in the Deprotection Step
Q: The final deprotection of the benzyl ethers is incomplete or leads to side products, resulting in a low yield of pure this compound. What can I do?
A: Benzyl ether deprotection via hydrogenolysis is generally clean, but issues can arise from catalyst poisoning or side reactions.
-
Problem: Stalled or Incomplete Reaction
-
Cause: The Palladium on Carbon (Pd/C) catalyst can be poisoned by trace impurities, particularly sulfur or halide compounds. The catalyst may also lose activity over time.
-
Solution:
-
Ensure the protected intermediate is highly pure before this step. Purify by column chromatography if necessary.
-
Use a fresh, high-quality Pd/C catalyst. Increase the catalyst loading (e.g., from 10 mol% to 20 mol%).
-
Increase the hydrogen pressure using a Parr hydrogenator or a similar apparatus.
-
Consider an alternative deprotection method, such as using Boron tribromide (BBr₃) at low temperatures, though this requires careful handling and optimization to avoid side reactions with the lactone.[3]
-
-
-
Problem: Formation of Side Products
-
Cause: Over-reduction or side reactions can occur under harsh conditions. The lactone carbonyl could potentially be reduced, although this is less common with Pd/C.
-
Solution:
-
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Ensure the reaction is run at or near room temperature and atmospheric pressure unless higher pressure is necessary.
-
Alternative transfer hydrogenation methods (e.g., using ammonium formate as the hydrogen source) can sometimes be milder and prevent over-reduction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible and high-yielding synthetic strategy for this compound? A1: A robust strategy is the palladium-catalyzed Suzuki-Miyaura coupling of methyl 2-bromo-4,5-bis(benzyloxy)benzoate with 2-hydroxy-4-(benzyloxy)phenylboronic acid . This reaction forms the biaryl bond and is designed for subsequent intramolecular lactonization to create the dibenzopyranone core. The final step is the removal of the benzyl protecting groups by catalytic hydrogenolysis to yield this compound.
Q2: Why are protecting groups necessary for the synthesis of this compound? A2: this compound has three phenolic hydroxyl groups. These groups are acidic and nucleophilic, which can interfere with the key C-C bond-forming reaction (Suzuki coupling). Protecting these groups, for example as benzyl ethers, masks their reactivity, preventing side reactions and directing the synthesis towards the desired product. They are removed in the final step to reveal the target molecule.
Q3: How critical is the choice of catalyst and ligands for the Suzuki-Miyaura coupling step? A3: The choice is critical for achieving a high yield. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, sterically hindered or electronically challenging substrates may require more advanced catalyst systems.[1] Modern biarylphosphine ligands (e.g., from Buchwald or Hartwig) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ can significantly improve reaction rates and yields.
Q4: What are the key reaction parameters to control for maximizing yield? A4: For the Suzuki coupling, the most critical parameters are:
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Rigorous exclusion of air is mandatory.
-
Solvent and Base: The choice of solvent (e.g., DME, Toluene, Dioxane) and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be optimized. The base is crucial for activating the boronic acid.
-
Temperature: The reaction often requires heating (e.g., 80-110 °C) to proceed at a reasonable rate. For the deprotection step, catalyst quality and hydrogen pressure are key.
Q5: What are the best methods for purifying the final this compound product? A5: Purification of the final product typically involves silica gel column chromatography to remove any remaining impurities or side products from the deprotection step. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure this compound.
Quantitative Data Summary
The following table outlines the proposed synthetic steps with typical reaction conditions and expected yields based on analogous transformations in the literature.
| Step | Reaction | Key Reagents & Conditions | Expected Yield |
| 1 | Suzuki-Miyaura Coupling & Lactonization | Substrates: Methyl 2-bromo-4,5-bis(benzyloxy)benzoate, 2-hydroxy-4-(benzyloxy)phenylboronic acid. Catalyst: Pd(PPh₃)₄ (5 mol%). Base: K₂CO₃ (2.5 equiv). Solvent: Toluene/EtOH/H₂O. Temp: 100 °C. | 75-85% |
| 2 | Deprotection | Substrate: 3,4,8-Tris(benzyloxy)-6H-dibenzo[b,d]pyran-6-one. Catalyst: 10% Pd/C (10 mol%). H₂ Source: H₂ gas (balloon or Parr apparatus). Solvent: Ethyl Acetate/Methanol. Temp: Room Temperature. | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of 3,4,8-Tris(benzyloxy)-6H-dibenzo[b,d]pyran-6-one (Suzuki Coupling)
-
To a round-bottom flask, add methyl 2-bromo-4,5-bis(benzyloxy)benzoate (1.0 equiv), 2-hydroxy-4-(benzyloxy)phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add degassed solvents (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water) via syringe.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv), to the flask under a positive flow of argon.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected this compound as a solid.
Protocol 2: Synthesis of this compound (Deprotection)
-
Dissolve the 3,4,8-tris(benzyloxy)-6H-dibenzo[b,d]pyran-6-one (1.0 equiv) from the previous step in a suitable solvent mixture, such as 1:1 ethyl acetate/methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10 mol % by weight) to the solution.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Maintain the reaction under a positive pressure of hydrogen (a balloon is often sufficient, but a Parr apparatus can be used for higher pressure) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 4-24 hours).
-
Once complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by column chromatography or recrystallization to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling.
Caption: Simplified signaling pathways modulated by urolithins.
References
- 1. A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and efficient one-step parallel synthesis of dibenzopyranones via Suzuki-Miyaura cross coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
enhancing the stability of urolithin M7 in cell culture media
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to enhance the stability of Urolithin M7 in cell culture applications. Given that direct stability data for this compound is limited, this guide incorporates data from the closely related and well-studied Urolithin A as a proxy, alongside established principles of polyphenol chemistry.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to lose bioactivity in my multi-day cell culture experiment. What is happening?
A1: this compound, like many polyphenols, can be unstable in typical cell culture conditions (37°C, neutral pH, oxygenated environment). The loss of bioactivity is likely due to a combination of chemical degradation (oxidation) and cellular metabolism. Cells can actively metabolize urolithins, converting them into other forms, such as glucuronides, which may have different bioactivities. For instance, Urolithin A has been shown to be significantly metabolized by cultured podocytes within 24 to 48 hours.[1]
Q2: What factors contribute to the degradation of this compound in cell culture media?
A2: Several factors can contribute to the degradation of polyphenols like this compound:
-
Chemical Structure: this compound is a trihydroxy-urolithin. Polyphenolic compounds with multiple hydroxyl groups, especially those in catechol or pyrogallol arrangements, are prone to oxidation.
-
pH and Temperature: The standard pH (~7.4) and temperature (37°C) of cell culture incubators create an environment that can accelerate the degradation of many polyphenols.
-
Media Components: Components in the media can react with or catalyze the degradation of the compound.
-
Cellular Metabolism: As observed with Urolithin A, cells can take up and metabolize the compound, reducing its concentration in the media over time.[2][3]
Q3: How can I improve the stability of this compound for my experiments?
A3: To enhance stability, consider the following strategies:
-
Use Antioxidants: Supplementing the culture media with an antioxidant like L-ascorbic acid can help prevent oxidative degradation.
-
Prepare Fresh Solutions: Prepare this compound working solutions immediately before use and add them to the culture plates. Avoid storing diluted solutions for extended periods.
-
Minimize Light Exposure: Protect your stock and working solutions from light to prevent photodegradation.
-
Replenish Media: For long-term experiments (>24 hours), consider replacing the media with freshly prepared this compound to maintain a more consistent concentration.
-
Conduct Stability Checks: Perform a preliminary experiment to determine the stability of this compound under your specific conditions (cell type, media, etc.).
Q4: What concentration of ascorbic acid should I use to stabilize this compound?
A4: While a specific concentration for this compound has not been established, a common starting point for stabilizing compounds in cell culture is to use a combination of L-ascorbic acid and a more stable phosphate derivative. A mixture of 0.25 mM L-ascorbic acid and 0.45 mM ascorbate-2-phosphate has been shown to maintain a constant ascorbate concentration in the medium, which can be effective without causing toxicity.[4][5] This should be optimized for your specific cell line and experimental goals.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results between replicates. | Degradation of this compound during the experiment, leading to variable effective concentrations. | 1. Add an antioxidant like ascorbic acid to the media.2. For long-term assays, replenish the media with fresh this compound every 24 hours.3. Ensure all solutions are prepared fresh from a validated stock. |
| This compound shows high efficacy in short-term assays (<6h) but low efficacy in long-term assays (>24h). | The compound is likely being consumed or degraded over time. Cellular metabolism is a primary suspect. | 1. Measure the concentration of this compound in the supernatant at different time points (e.g., 0, 12, 24, 48h) via HPLC to quantify its disappearance.2. Refer to the data on Urolithin A metabolism as a guide for expected kinetics.[1] |
| Precipitate forms after adding this compound stock solution to the media. | The final concentration of the solvent (e.g., DMSO) is too high, or the compound's solubility limit in the aqueous media has been exceeded. | 1. Ensure the final DMSO concentration is below 0.5% (and ideally below 0.1%).2. Prepare a more diluted stock solution to minimize the volume of organic solvent added.3. Gently warm the media to 37°C before adding the compound and mix thoroughly. |
Quantitative Data
Table 1: Stability and Metabolism of Urolithin A (10 µM) in Cultured Podocytes
| Time Point | % of Urolithin A Remaining (Compared to 12h) | Key Observation |
| 12 hours | 100% (Baseline) | Urolithin A-glucuronide metabolite is detected. |
| 24 hours | ~65% | A significant 35% reduction of the parent compound is observed.[1] |
| 48 hours | ~41% | A further reduction to approximately 41% of the 12h level is seen.[1] |
Data is derived from a study on mouse podocytes incubated with 10 µM Urolithin A in RPMI 1640 media. The decrease is attributed to cellular metabolism.[1][2][3]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol allows you to determine the stability of this compound under your specific experimental conditions using HPLC.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
6-well or 12-well cell culture plates
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in ~80-90% confluency at the time of the experiment.
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Treatment: Spike the cell culture medium with the this compound stock solution to your desired final concentration (e.g., 10 µM). Include "cell-free" wells containing only media and this compound to distinguish between chemical degradation and cellular metabolism.
-
Time Points: Place the plate in a 37°C incubator. At designated time points (e.g., 0, 6, 12, 24, 48 hours), collect 100 µL aliquots of the culture supernatant from both the cell-containing and cell-free wells.
-
Sample Preparation: Immediately place the collected aliquots in microcentrifuge tubes. To precipitate proteins, add 200 µL of ice-cold acetonitrile. Vortex and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
HPLC Analysis: Transfer the clear supernatant to an HPLC vial. Inject the sample into the HPLC system. Use a gradient elution method to separate this compound from potential degradation products or metabolites.[8]
-
Data Analysis: Monitor the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 time point.
Protocol 2: Enhancing this compound Stability with Ascorbic Acid
This protocol describes how to supplement your media to reduce oxidative degradation.
Materials:
-
L-ascorbic acid
-
L-ascorbic acid 2-phosphate (a more stable derivative)
-
Complete cell culture medium
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM (100x) stock solution of L-ascorbic acid in sterile water.
-
Prepare a 180 mM (400x) stock solution of L-ascorbic acid 2-phosphate in sterile water.
-
Filter-sterilize both stock solutions and store them at -20°C in small aliquots.
-
-
Supplement Media:
-
Add this compound: Prepare your this compound working concentration in this antioxidant-supplemented media.
-
Proceed with Experiment: Use this fortified media for your cell culture experiment. It is still recommended to prepare the final this compound-containing media fresh for each experiment.
Visual Guides
Caption: Troubleshooting workflow for this compound instability.
Caption: Workflow for assessing this compound stability via HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. Urolithins Modulate the Viability, Autophagy, Apoptosis, and Nephrin Turnover in Podocytes Exposed to High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Urolithin M7 Extraction from Fecal Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of urolithin M7 from fecal samples. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it studied in fecal samples?
This compound is a metabolite derived from the transformation of ellagitannins by the gut microbiota.[1][2][3] Ellagitannins are polyphenolic compounds found in various fruits and nuts, such as pomegranates, berries, and walnuts. The analysis of this compound in fecal samples provides a direct insight into the metabolic capacity of an individual's gut microbiome to produce these potentially bioactive compounds. Studying fecal this compound levels is crucial for understanding its bioavailability, metabolic pathways, and potential impact on human health, including its role in modulating inflammatory signaling pathways and oxidative stress.[1][3]
Q2: What is the most critical first step in preserving the integrity of this compound in fecal samples after collection?
The most critical first step is to freeze the fecal samples at -80°C as quickly as possible after collection. This rapid freezing minimizes degradation of metabolites by endogenous enzymes and microbial activity. Delays in freezing can lead to significant alterations in the metabolite profile, including the degradation of urolithins.
Q3: How does the initial sample homogenization impact the reproducibility of this compound extraction?
Fecal samples are notoriously heterogeneous. Thorough homogenization of the entire sample before taking an aliquot for extraction is crucial for ensuring reproducibility. Inadequate homogenization can lead to significant variations in the concentration of this compound between different aliquots from the same sample, making the results unreliable.
Q4: Can repeated freeze-thaw cycles affect the concentration of this compound in my samples?
Yes, repeated freeze-thaw cycles should be avoided as they can lead to the degradation of metabolites, including urolithins. It is recommended to aliquot homogenized fecal samples into smaller, single-use tubes before freezing to avoid the need to thaw the entire sample multiple times.
Troubleshooting Guide
Issue 1: Low or No Recovery of this compound
| Possible Cause | Recommended Solution |
| Inefficient Extraction Solvent | The choice of extraction solvent is critical for the recovery of urolithins. A mixture of methanol, dimethyl sulfoxide (DMSO), and water has been shown to be effective. Consider testing different solvent systems to optimize recovery for your specific experimental conditions. |
| Degradation of this compound | Urolithins can be unstable, especially during prolonged extraction procedures or at elevated temperatures. Keep samples on ice whenever possible and minimize the time between sample preparation and analysis. The use of acidified solvents (e.g., with 0.1% HCl) can also help to improve the stability of phenolic compounds like urolithins. |
| Poor Retention on Solid-Phase Extraction (SPE) Column | If using SPE for sample clean-up, ensure the sorbent is appropriate for the polarity of this compound. The pH of the sample and loading/washing solvents should be optimized to ensure proper retention. If the analyte is found in the loading or wash fractions, the retention conditions need to be adjusted.[4][5] |
| Incomplete Elution from SPE Column | If this compound is retained on the SPE column but not efficiently eluted, a stronger elution solvent may be needed. Try increasing the percentage of the organic solvent in the elution buffer or using a different solvent altogether. Eluting with multiple, smaller volumes of solvent can also improve recovery.[4] |
Issue 2: High Variability Between Replicate Samples
| Possible Cause | Recommended Solution |
| Incomplete Homogenization | As mentioned in the FAQs, fecal matrix heterogeneity is a major source of variability. Ensure that the entire fecal sample is thoroughly homogenized before aliquoting. |
| Inconsistent Sample Handling | Ensure that all samples are processed in a consistent and standardized manner. This includes using the same volumes of solvents, incubation times, and centrifugation speeds for all samples. |
| Matrix Effects in LC-MS Analysis | The complex nature of the fecal matrix can lead to ion suppression or enhancement in the mass spectrometer, causing variability in the signal intensity of this compound.[6] The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for matrix effects.[7] |
Issue 3: Co-eluting Peaks and Matrix Interference in LC-MS Analysis
| Possible Cause | Recommended Solution |
| Inadequate Chromatographic Separation | Optimize the liquid chromatography method to improve the separation of this compound from other fecal components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different chemistry (e.g., a different C18 phase or a phenyl-hexyl column). |
| Insufficient Sample Clean-up | A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds before LC-MS analysis.[8] |
| High Abundance of Interfering Compounds | Diluting the sample extract before injection can sometimes mitigate the impact of high-abundance interfering compounds, although this may also reduce the signal of this compound. |
Quantitative Data on Fecal Metabolite Extraction
While data on the specific extraction efficiency of this compound is limited, the following table, adapted from a study on general fecal metabolomics, provides a comparison of the number of metabolites detected using different extraction protocols. This can serve as a guide for selecting a suitable solvent system for optimizing the overall recovery of metabolites, including urolithins.
| Protocol | Solvent System | Key Steps | Number of Metabolites Detected (>LOD) |
| Protocol 1 | Phosphate-buffered saline (PBS) | Vortexing, Centrifugation | ~100 |
| Protocol 2 | Acetonitrile | Vortexing, Centrifugation | ~120 |
| Protocol 3 | Isopropanol | Vortexing, Centrifugation | ~131 |
| Protocol 4 | Methanol | Vortexing, Centrifugation | ~150 |
| Protocol 5 | Ethanol | Vortexing, Centrifugation | ~160 |
| Protocol 6 | Ethanol + Evaporation & Concentration | Vortexing, Centrifugation, Drying, Reconstitution | ~303 |
| Protocol 7 | Methanol/MTBE + Evaporation & Concentration | Vortexing, Centrifugation, Drying, Reconstitution | ~342 |
| Protocol 8 | Isopropanol + Evaporation & Concentration | Vortexing, Centrifugation, Drying, Reconstitution | ~330 |
Data adapted from a study evaluating different stool extraction methods for metabolomics. The number of metabolites is an indicator of the broadness of the extraction. Protocols including an evaporation and concentration step yielded a significantly higher number of detected metabolites.[3][6]
Experimental Protocols
Protocol 1: Extraction of this compound from Fecal Samples
This protocol is based on a method successfully used for the analysis of urolithins in human feces.
Materials:
-
Fecal sample (frozen at -80°C)
-
Methanol (MeOH)
-
Dimethyl sulfoxide (DMSO)
-
Ultrapure water
-
Hydrochloric acid (HCl)
-
Ultra-Turrax homogenizer
-
Centrifuge
-
0.22 µm PVDF syringe filters
Procedure:
-
Thaw 1 g of the frozen fecal sample on ice.
-
Prepare the extraction solvent: a mixture of MeOH/DMSO/H₂O (40:40:20, v/v/v) with 0.1% HCl.
-
Add 10 mL of the extraction solvent to the fecal sample.
-
Homogenize the mixture using an Ultra-Turrax for 1 minute at 24,000 rpm.
-
Centrifuge the homogenate at 5000 x g for 10 minutes at room temperature.
-
Collect the supernatant and filter it through a 0.22 µm PVDF syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. The exact m/z values should be determined by infusing a pure standard of this compound.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: General signaling pathways modulated by urolithins.
References
- 1. This compound | 531512-26-2 | GWA51226 | Biosynth [biosynth.com]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. High-Throughput UHPLC-MS to Screen Metabolites in Feces for Gut Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
strategies to increase urolithin M7 production by gut bacteria
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to optimize the production of urolithin M7 by gut bacteria in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
This compound is a gut microbial metabolite derived from the transformation of dietary ellagitannins (ETs) and ellagic acid (EA).[1] It is a trihydroxy-urolithin and an important intermediate in the metabolic pathway that produces other bioactive urolithins, such as Urolithin A and C.[2][3] this compound itself is recognized for its potential to inhibit oxidative stress and modulate inflammatory signaling pathways, making it a molecule of interest for research in cardiovascular diseases and gut health.[4]
Q2: What are the primary dietary precursors for this compound production?
The primary dietary precursors are ellagitannins (ETs) and their hydrolysis product, ellagic acid (EA).[3] These polyphenolic compounds are abundant in various foods, including:
-
Berries (e.g., strawberries, raspberries, blackberries)[6][7]
-
Some tropical fruits and aged teas [7]
Q3: Which specific gut bacteria are involved in the production of this compound?
The conversion of ellagic acid to urolithins is a multi-step process that requires the synergistic action of different bacterial species. While no single bacterium has been identified that can perform the entire conversion to final urolithins, specific bacteria are known to catalyze key steps leading to this compound.
-
Co-cultures are essential: The production of this compound from ellagic acid has been successfully demonstrated in vitro using co-cultures of specific strains. For example, a combination of Gordonibacter urolithinfaciens DSM 27213T and Enterocloster bolteae CEBAS S4A9 can produce this compound.[2]
-
Key dehydroxylation step: The conversion of the precursor Urolithin M6 to this compound requires a dehydroxylation at the 9-position.[7] While genera like Gordonibacter and Ellagibacter are involved in other urolithin conversions, they lack this specific 9-dehydroxylase activity and thus cannot produce this compound on their own.[7]
-
Involvement of other groups: Bacteria belonging to the Clostridium coccoides group are also believed to be involved in the broader metabolism of EA into various urolithin intermediates, including this compound.[8][9]
Q4: What is the general metabolic pathway from Ellagic Acid to this compound?
The transformation from ellagic acid (EA) is a stepwise process of lactone-ring cleavage, decarboxylation, and sequential dehydroxylations performed by the gut microbiota.[3] The pathway leading to this compound generally proceeds as follows:
Ellagic Acid (EA) → Urolithin M5 (pentahydroxy) → Urolithin M6 (tetrahydroxy) → This compound (trihydroxy)[3][10]
From this compound, further dehydroxylation by other bacteria leads to the production of Urolithin C, which is a precursor to the well-studied Urolithin A.[2][10]
Section 2: Troubleshooting Guides
Q5: My in vitro culture is not producing this compound, or the yield is very low. What are the possible causes?
Low or no yield of this compound is a common experimental issue. The causes can be multifactorial, ranging from the microbial consortium to the culture conditions.
-
Absence of Key Bacteria: The most common reason is that the fecal inoculum or bacterial culture lacks the specific species with the necessary enzymatic machinery (e.g., 9-dehydroxylase) to convert Urolithin M6 to this compound.[7]
-
Suboptimal Culture Conditions: Anaerobic conditions are critical. Ensure the culture medium is properly reduced and maintained under an anoxic atmosphere.
-
Precursor Solubility and Concentration: Ellagic acid has poor water solubility. While solvents like DMSO can increase solubility, they may also inhibit the growth of crucial bacterial groups like Clostridium coccoides, delaying or reducing urolithin production.[8][9]
-
Incorrect Sampling Time: this compound is an intermediate. Its concentration can peak and then decline as it is converted to downstream metabolites like Urolithin C. Time-course sampling is essential to capture its peak production.[2]
Below is a workflow to troubleshoot this issue.
Q6: I'm observing high variability in this compound production between different fecal samples. Why is this happening?
This is an expected outcome and reflects the concept of "urolithin metabotypes".[3] The human population can be categorized into three main groups based on the final urolithins they produce: Metabotype A (produces Urolithin A), Metabotype B (produces Isourolithin A and/or Urolithin B), and Metabotype 0 (produces no final urolithins).[3][10] This variability is due to significant differences in the gut microbiota composition among individuals.[2][10] Some individuals simply do not harbor the necessary bacteria to perform the conversions. When conducting experiments with fecal samples, it is crucial to screen donors or use a pooled sample to account for this inter-individual variability.
Q7: How can I improve the solubility of Ellagic Acid in my culture medium without inhibiting bacterial activity?
This is a significant challenge. While DMSO is effective at solubilizing EA, it can negatively impact microbial growth, particularly of the Clostridium coccoides group, which is important for urolithin production.[9]
-
Recommended Approach: First, attempt to use EA as a fine suspension in the aqueous culture medium. While not fully dissolved, bacteria can often metabolize suspended substrates.
-
Minimal DMSO: If a solubilizing agent is necessary, use the absolute lowest concentration of DMSO possible (e.g., ≤1%).[9] Run parallel controls with and without DMSO to quantify its inhibitory effect on your specific microbial consortium.
-
Alternative Solvents: Explore other biocompatible solvents, though literature specifically validating them for urolithin production is sparse. Any new solvent would require rigorous validation.
Q8: I am unable to detect this compound. What are the recommended analytical techniques?
The gold standard for identifying and quantifying urolithins in complex biological matrices (fecal extracts, culture supernatants, urine) is Liquid Chromatography coupled with Mass Spectrometry.
-
Primary Technique: HPLC-DAD-MS (High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry) or UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry) are highly effective.[2]
-
Detection: Urolithins have a characteristic UV spectrum. Monitoring at wavelengths around 305 nm is common.[11] Mass spectrometry should be operated in negative ionization mode (ESI-).[12]
-
Quantification: Accurate quantification requires an authentic chemical standard for this compound. If a standard is unavailable, semi-quantification can be performed using the standard of a structurally similar urolithin, such as Urolithin M6, though this should be clearly noted in the methodology.[2]
Section 3: Experimental Protocols
Protocol 1: In Vitro Fermentation of Ellagic Acid with Human Fecal Microbiota
This protocol is adapted from methodologies described for batch fermentation of EA with human fecal samples.[9]
-
Preparation of Media: Prepare a basal fermentation medium under anoxic conditions. A typical medium contains peptone, yeast extract, salts, and a reducing agent like L-cysteine-HCl. Autoclave and cool under an anaerobic gas stream (e.g., 85% N₂, 10% H₂, 5% CO₂).
-
Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors who have avoided ET-rich foods for at least 48 hours. Inside an anaerobic chamber, homogenize 1 part feces with 9 parts anaerobic phosphate-buffered saline (PBS) to create a 10% (w/v) slurry.
-
Inoculation: Add the fecal slurry to the fermentation medium to a final concentration of 1% (v/v).
-
Substrate Addition: Add Ellagic Acid to a final concentration of 30-50 µM. Add it as a fine powder suspended in the medium or dissolved in a minimal volume of DMSO (final concentration ≤1%). Run appropriate vehicle controls.
-
Incubation: Incubate the cultures anaerobically at 37°C.
-
Sampling: Collect aliquots at multiple time points (e.g., 0, 12, 24, 36, 48 hours) to monitor the cascade of urolithin production. Immediately quench metabolic activity by adding a solvent like methanol and store at -80°C until analysis.
-
Analysis: Centrifuge samples to pellet bacteria and debris. Analyze the supernatant for urolithins using HPLC-DAD-MS or a similar method.
Protocol 2: Quantification of Urolithins using HPLC-DAD-MS
This protocol outlines a general method for urolithin analysis.[2][11][13]
-
Sample Preparation: Thaw frozen samples. Centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet solids. Filter the supernatant through a 0.22 µm PVDF filter.
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 3 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.5% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a linear gradient from a low percentage of B (e.g., 5%) to a high percentage (e.g., 95%) over 20-30 minutes to separate the different urolithins.
-
Flow Rate: Approximately 0.5 mL/min.
-
-
Detection:
-
DAD: Monitor wavelengths between 250-370 nm, with specific monitoring at ~305 nm.
-
MS: Use an electrospray ionization (ESI) source in negative ion mode. Scan a mass range of m/z 100-500. For targeted analysis, use selected ion monitoring (SIM) for the expected mass of this compound ([M-H]⁻ = 243.03).
-
-
Quantification: Prepare a calibration curve using a certified this compound standard. If unavailable, a standard for a related urolithin can be used for estimation, but this limitation must be acknowledged.[2]
Section 4: Data & Pathways
Data Presentation
Table 1: Production of Urolithin Intermediates and Final Products by a Bacterial Co-Culture over Time. Data summarized from a study using a co-culture of G. urolithinfaciens and E. bolteae with Ellagic Acid.[2]
| Time (hours) | This compound (µM) | Urolithin C (µM) | Urolithin A (µM) |
| 15 | 0.1 ± 0.0 | 0.2 ± 0.1 | 0.2 ± 0.0 |
| 24 | 0.3 ± 0.0 | 1.8 ± 0.1 | 0.9 ± 0.1 |
| 48 | 0.1 ± 0.0 | 3.5 ± 0.3 | 4.8 ± 0.4 |
| 72 | 0.0 ± 0.0 | 2.1 ± 0.1 | 8.2 ± 0.5 |
Values are represented as mean ± standard deviation.
Visualizations
References
- 1. This compound | 531512-26-2 | GWA51226 | Biosynth [biosynth.com]
- 2. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. timeline.com [timeline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. layerorigin.com [layerorigin.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor solubility of urolithin M7 in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the poor aqueous solubility of Urolithin M7.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a poorly water-soluble compound. It is generally soluble in organic solvents such as methanol, acetone, and dimethyl sulfoxide (DMSO).[1] Its solubility in aqueous solutions is very low, which presents a challenge for in vitro and in vivo studies.
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: The molecular structure of urolithins, including this compound, contains a dibenzo[b,d]pyran-6-one core, which is largely hydrophobic. This aromatic structure limits its ability to form favorable interactions with polar water molecules, leading to low aqueous solubility.
Q3: What are the common methods to improve the aqueous solubility of this compound?
A3: Several methods can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, pH adjustment, and the use of solubilizing agents like cyclodextrins.[2]
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: It is not recommended to dissolve this compound directly in cell culture medium due to its low aqueous solubility. This can lead to the precipitation of the compound and inaccurate concentrations in your experiments. A common practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final concentration in the cell culture medium.
Q5: How should I store this compound?
A5: this compound is typically supplied as a solid and should be stored at -20°C for long-term stability. Stock solutions in organic solvents should also be stored at -20°C or -80°C. It is advisable to prepare fresh aqueous working solutions daily and avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer, even with the presence of DMSO. The percentage of DMSO in the final solution is too low. | - Increase the percentage of DMSO in the final solution (be mindful of solvent toxicity in your experimental system).- Use a solubilizing agent such as cyclodextrin in your aqueous buffer.- Lower the final concentration of this compound. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound leading to variability in the actual concentration. Degradation of the compound in the aqueous solution. | - Ensure complete dissolution of the stock solution before further dilution.- Prepare fresh working solutions for each experiment.- Consider using a stabilizing agent like cyclodextrin. |
| Low bioavailability in in vivo studies. | Poor solubility of the formulation leading to low absorption. | - Formulate this compound with solubility enhancers such as co-solvents (e.g., PEG300), surfactants (e.g., Tween-80), or cyclodextrins.[3] |
Quantitative Data on Solubility Enhancement
The following table summarizes various approaches to enhance the solubility of urolithins, with data primarily based on the closely related compound, Urolithin A, as a reference.
| Method | Solvent/Agent | Achieved Concentration (Urolithin A) | Remarks |
| Co-solvent | DMSO | ~30 mg/mL | High solubility, but DMSO concentration needs to be carefully controlled in biological assays due to potential toxicity.[4] |
| Co-solvent | DMF | ~30 mg/mL | Similar to DMSO, potential for cellular toxicity.[4] |
| Co-solvent | Ethanol | Slightly soluble | Lower solubility compared to DMSO and DMF.[4] |
| Co-solvent Dilution | 10% DMSO in PBS (pH 7.2) | ~0.1 mg/mL | A common method for preparing working solutions for in vitro assays.[4] |
| Co-solvent/Surfactant | 10% DMSO, 40% PEG300, 5% Tween-80 in saline | ≥ 2.5 mg/mL | Forms a clear solution, suitable for in vivo administration.[3] |
| Inclusion Complex | 10% DMSO in 20% SBE-β-CD in saline | 2.5 mg/mL | Cyclodextrins can significantly improve aqueous solubility and stability.[2][3] |
| Suspension | 0.5% CMC in saline | 5 mg/mL | Forms a suspension, requires sonication. Suitable for oral gavage in animal studies.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently before use.
-
Serially dilute the stock solution in cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium while vortexing to ensure rapid and uniform dispersion, minimizing the risk of precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use the freshly prepared working solution immediately.
Protocol 3: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS) at a concentration of 10-20% (w/v).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Slowly add the this compound stock solution to the HP-β-CD solution while stirring vigorously. The molar ratio of this compound to HP-β-CD may need to be optimized, but a starting point of 1:100 to 1:1000 can be tested.
-
Continue stirring the mixture at room temperature for 1-2 hours to allow for the formation of the inclusion complex.
-
The resulting solution should be clear, indicating the successful solubilization of this compound.
-
This solution can then be sterile-filtered for use in cell culture or other aqueous-based assays.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound precipitation issues.
Caption: Methods for enhancing this compound aqueous solubility.
References
- 1. chembk.com [chembk.com]
- 2. JP6787633B2 - Aqueous solution containing urolithins, a dry solid composition thereof, a method for producing them, and a method for stabilizing and solubilizing urolithins. - Google Patents [patents.google.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing Urolithin M7 Degradation During Sample Storage
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount to generating accurate and reproducible data. Urolithin M7, a gut microbiota-derived metabolite of ellagic acid, is of growing interest for its potential therapeutic effects. However, like many phenolic compounds, its stability during sample storage can be a concern. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the degradation of this compound in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: this compound, as a phenolic compound, is susceptible to degradation from several factors:
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Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.
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pH: The stability of phenolic compounds can be pH-dependent. Both highly acidic and alkaline conditions can promote hydrolysis or oxidation.
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.
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Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidative degradation of the phenolic hydroxyl groups.
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Enzymatic Activity: In biological samples, residual enzymatic activity can potentially modify or degrade this compound if not properly handled and stored.
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Repeated Freeze-Thaw Cycles: Multiple cycles of freezing and thawing can physically damage the sample matrix and potentially accelerate the degradation of analytes.
Q2: What are the recommended general storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound, both as a pure compound and in biological matrices, at temperatures of -20°C or below, with some suppliers recommending <-15°C[1]. Samples should be stored in tightly sealed containers to prevent exposure to air and moisture. For light-sensitive compounds like urolithins, storage in amber vials or containers wrapped in aluminum foil is advisable to protect from light.
Q3: How can I minimize the degradation of this compound in biological samples (e.g., plasma, urine, feces) immediately after collection?
A3: Proper sample handling post-collection is critical. For plasma, it is advisable to use an anticoagulant like EDTA and to centrifuge the blood samples at a low temperature (e.g., 4°C) shortly after collection to separate the plasma. Urine samples should be collected in sterile containers and can be acidified to a pH below 6 to improve the stability of some phenolic compounds. Fecal samples should be homogenized and extracted or frozen as quickly as possible. All biological samples should be stored at -80°C for long-term stability until analysis[2].
Q4: Are there any recommended solvents for preparing this compound stock solutions to enhance stability?
A4: this compound is soluble in organic solvents such as methanol and DMSO. For stock solutions, using anhydrous solvents can minimize hydrolysis. It is good practice to prepare stock solutions in a concentration that allows for small volumes to be used in experiments, thus minimizing the need for repeated warming of the entire stock. Aliquoting stock solutions into single-use vials is highly recommended to avoid contamination and degradation from repeated handling.
Troubleshooting Guides
This section provides guidance on how to identify and address potential this compound degradation issues in your experiments.
Problem 1: Low or inconsistent recovery of this compound from stored samples.
| Potential Cause | Troubleshooting Steps |
| Degradation due to improper storage temperature. | 1. Verify the storage temperature of your freezer using a calibrated thermometer. 2. Ensure samples were consistently stored at or below -20°C. 3. For critical samples, consider storage at -80°C for enhanced stability. |
| Degradation from repeated freeze-thaw cycles. | 1. Aliquot samples into single-use volumes before the initial freezing to avoid multiple freeze-thaw cycles. 2. If aliquoting is not possible, minimize the time the sample spends at room temperature during thawing and handling. 3. Studies on other urolithins have shown significant degradation after multiple freeze-thaw cycles[3]. |
| Oxidative degradation. | 1. Prepare solutions and handle samples under an inert atmosphere (e.g., nitrogen or argon) if possible. 2. Consider adding an antioxidant, such as ascorbic acid or BHT, to your samples, but first, verify that it does not interfere with your analytical method. |
| Photodegradation. | 1. Store all samples and solutions in amber vials or wrap containers in aluminum foil. 2. Minimize exposure to ambient light during sample preparation and analysis. |
| pH-related instability. | 1. Measure the pH of your sample matrix. 2. If necessary, adjust the pH to a neutral or slightly acidic range (pH 4-6), where many phenolic compounds are more stable[4]. |
Problem 2: Appearance of unknown peaks in the chromatogram during analysis.
| Potential Cause | Troubleshooting Steps |
| Formation of degradation products. | 1. This is a strong indicator of sample degradation. Review the troubleshooting steps in Problem 1 to identify the likely cause. 2. Consider performing a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. This can help in confirming if the unknown peaks are indeed related to this compound degradation. |
| Contamination. | 1. Analyze a blank (matrix without this compound) that has been through the same storage and preparation process to check for contaminants. 2. Ensure all glassware and equipment are thoroughly cleaned. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method[5][6][7].
1. Preparation of this compound Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions (perform in parallel):
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of acid before analysis.
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Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for 2, 4, 8, and 24 hours.
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Photolytic Degradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter)[7]. Keep a control sample wrapped in foil to protect it from light.
3. Sample Analysis:
-
At each time point, take an aliquot of the stressed sample.
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Analyze the sample using a suitable stability-indicating method, such as HPLC-UV or LC-MS, to quantify the remaining this compound and to observe the formation of degradation products[8][9].
4. Data Analysis:
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Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Characterize the major degradation products if possible using techniques like mass spectrometry.
Protocol 2: Long-Term Storage Stability Assessment
This protocol helps determine the stability of this compound under your specific long-term storage conditions.
1. Sample Preparation:
-
Prepare a set of identical samples of this compound in the matrix of interest (e.g., plasma, buffer, or formulation).
-
Divide the samples into aliquots for each time point to avoid freeze-thaw cycles.
2. Storage:
-
Store the aliquots at your intended long-term storage temperature (e.g., -20°C or -80°C).
-
Protect samples from light.
3. Analysis Time Points:
-
Analyze a set of aliquots at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).
4. Sample Analysis:
-
At each time point, thaw one set of aliquots and analyze them for the concentration of this compound using a validated analytical method.
5. Data Analysis:
-
Compare the concentration of this compound at each time point to the initial concentration (time 0).
-
Calculate the percentage of recovery to assess stability.
Quantitative Data Summary
The following tables provide a template for summarizing the data from your stability studies.
Table 1: Forced Degradation Study of this compound
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Observations (e.g., number of degradation peaks) |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 80°C | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Photolysis | 0 | 100 | - |
| Specify duration |
Table 2: Long-Term Storage Stability of this compound at [Specify Temperature]
| Storage Time (months) | Mean Concentration (n=3) | Standard Deviation | % Recovery |
| 0 | 100 | ||
| 1 | |||
| 3 | |||
| 6 | |||
| 12 | |||
| 24 |
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. This compound | 531512-26-2 | GWA51226 | Biosynth [biosynth.com]
- 2. publ.iss.it [publ.iss.it]
- 3. Conjugates of urolithin A with NSAIDs, their stability, cytotoxicity, and anti-inflammatory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. asianjpr.com [asianjpr.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
selecting appropriate internal standards for urolithin M7 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting appropriate internal standards for the quantification of Urolithin M7.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
An ideal internal standard is a stable, isotopically labeled version of the analyte that is not naturally present in the sample. For this compound, the ideal internal standard is This compound-D₃ .[1] This deuterated form has nearly identical chemical and physical properties to this compound, ensuring it behaves similarly during sample preparation and analysis, thus providing the most accurate correction for matrix effects and variations in instrument response.
Q2: What are the alternatives if a deuterated this compound is not available?
If this compound-D₃ is unavailable, several alternatives can be considered, although they may not provide the same level of accuracy. These include:
-
Other Urolithins: Urolithin A, Urolithin B, or Urolithin C can be used.[2] However, their differing structures may lead to variations in extraction recovery and ionization efficiency compared to this compound.
-
Structurally Similar Compounds: Compounds with similar chemical structures, such as 6,7-dihydroxycoumarin, have been used as internal standards in urolithin analysis.[3]
-
Other Deuterated Standards: In some cases, deuterated compounds that are not direct analogs of the analyte, like abscisic acid d6, have been employed for the quantification of phenolic metabolites, including some urolithins.[4]
-
Non-related Compounds: For simultaneous analysis of multiple compounds, other internal standards like ascomycin (ASC) and naringenin (NAR) have been utilized.[5]
Q3: What are the key criteria for selecting an appropriate internal standard?
When selecting an internal standard for this compound quantification, consider the following:
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Structural Similarity: The internal standard should be as structurally and chemically similar to this compound as possible to mimic its behavior during analysis.
-
Purity: The internal standard should be of high purity to ensure accurate quantification.
-
Commercial Availability: The standard should be readily available from a reputable supplier.
-
Mass Difference: The internal standard should have a mass-to-charge ratio (m/z) that is distinct from this compound to allow for clear differentiation in the mass spectrometer.
-
Retention Time: The internal standard should have a retention time close to, but not co-eluting with, this compound.
-
Stability: The standard must be stable throughout the entire analytical process, from sample storage to final analysis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape for Internal Standard | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase, including the percentage of organic solvent and the type and concentration of acid modifier (e.g., formic acid).[6][7] |
| Column degradation. | Replace the analytical column with a new one of the same type. | |
| High Variability in Internal Standard Response | Inconsistent sample preparation (e.g., extraction, evaporation, reconstitution). | Ensure consistent and precise execution of all sample preparation steps. Use a calibrated pipette and maintain consistent timing for each step. |
| Matrix effects from the sample. | Evaluate and optimize the sample clean-up procedure (e.g., solid-phase extraction) to minimize matrix interference.[8] | |
| Internal Standard Co-elutes with this compound | Insufficient chromatographic separation. | Adjust the gradient elution profile or consider a different stationary phase (analytical column) to improve resolution.[6] |
| Low Recovery of Internal Standard | Inefficient extraction from the sample matrix. | Test different extraction solvents and techniques (e.g., liquid-liquid extraction, solid-phase extraction) to improve recovery. |
| Degradation of the internal standard during sample processing. | Investigate the stability of the internal standard under the experimental conditions (e.g., pH, temperature). |
Potential Internal Standards for this compound Quantification
| Internal Standard | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics | Commercial Availability |
| This compound-D₃ | C₁₃H₅D₃O₅ | 247.22 | Ideal; stable isotope-labeled analog of this compound.[1] | Yes |
| Urolithin A | C₁₃H₈O₄ | 228.20 | Structurally related urolithin. | Yes |
| Urolithin B | C₁₃H₈O₃ | 212.20 | Structurally related urolithin. | Yes |
| Urolithin C | C₁₃H₈O₅ | 244.20 | Structurally related urolithin.[2] | Yes |
| 6,7-Dihydroxycoumarin | C₉H₆O₄ | 178.14 | Structurally similar coumarin derivative.[3] | Yes |
| Abscisic acid d6 | C₁₅H₁₄D₆O₄ | 270.34 | Deuterated standard, not structurally related to urolithins.[4] | Yes |
| Naringenin | C₁₅H₁₂O₅ | 272.25 | Flavonoid, used as an internal standard for Urolithin A.[5] | Yes |
Experimental Protocols
Detailed Methodology for this compound Quantification using LC-MS/MS
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
-
Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., this compound-D₃ at 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.[6]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
This compound-D₃: Precursor ion (m/z) -> Product ion (m/z)
-
Note: Specific MRM transitions need to be optimized by infusing the pure standards.
-
-
-
Data Analysis
-
Integrate the peak areas for both this compound and the internal standard.
-
Calculate the peak area ratio (this compound / Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Diagrams
References
- 1. This compound-D₃ | TRC-U642621-100MG | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct supplementation with Urolithin A overcomes limitations of dietary exposure and gut microbiome variability in healthy adults to achieve consistent levels across the population - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in in vivo responses to urolithin M7
Welcome to the technical support center for researchers, scientists, and drug development professionals working with urolithin M7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in in vivo responses to this gut microbiota-derived metabolite of ellagitannins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it produced in vivo?
A1: this compound is a metabolite derived from the transformation of dietary ellagitannins and ellagic acid by the gut microbiota.[1][2] Ellagitannins are found in foods like pomegranates, berries, and nuts.[3] The production of this compound is part of a complex metabolic pathway where a series of urolithins are generated, with the final profile depending on the specific composition of an individual's gut microbiome.[3]
Q2: Why am I observing high variability in the response to this compound in my animal models?
A2: Significant inter-individual variability in response to urolithins is a well-documented phenomenon primarily attributed to differences in gut microbiota composition.[4] This leads to the concept of "urolithin metabotypes," where individuals can be classified as high producers, low producers, or non-producers of certain urolithins.[3] This variability in production directly impacts the bioavailability and, consequently, the physiological effects of this compound. Other contributing factors include the host's age, sex, diet, and genetic makeup.[5]
Q3: What are the known biological activities and mechanisms of action of this compound?
A3: While research on this compound is less extensive than for other urolithins like urolithin A and B, it is suggested to possess antioxidant and anti-inflammatory properties.[1][2] Its mode of action is thought to involve the modulation of cellular processes such as mitochondrial function and autophagy.[2] It is proposed to inhibit oxidative stress and modulate inflammatory signaling pathways.[1]
Q4: What are the challenges in determining the effective dose of this compound in vivo?
A4: Establishing a universally effective dose for this compound is challenging due to its variable production by the gut microbiota. Direct oral administration of ellagitannin-rich extracts will result in different circulating concentrations of this compound depending on the animal's metabotype. Even with direct administration of synthesized this compound, its stability in the gastrointestinal tract and subsequent metabolism can influence its bioavailability.[6] Physiologically-based pharmacokinetic (PBPK) modeling for urolithin A suggests that achieving plasma and tissue concentrations high enough to elicit beneficial effects observed in vitro can be challenging with oral supplementation.[7]
Troubleshooting Guide
Encountering variability in your in vivo experiments with this compound is common. This guide provides a structured approach to identifying and addressing potential issues.
Problem 1: Inconsistent or No Detectable Levels of this compound in Biological Samples
| Potential Cause | Troubleshooting Steps |
| Inappropriate Animal Model Metabotype: The gut microbiota of the selected animal model may not be capable of producing this compound from dietary precursors. | 1. Metabotype Screening: Before starting the experiment, screen animals for their ability to produce urolithins after a short feeding period with an ellagitannin-rich diet. Analyze fecal or urine samples for urolithin profiles.[3] 2. Humanized Microbiota Models: Consider using gnotobiotic animals colonized with human fecal microbiota from a known urolithin-producing donor. |
| Dietary Interference: Components of the standard animal chow may interfere with ellagitannin metabolism or this compound absorption. | 1. Standardized Diet: Use a purified and standardized diet for all experimental groups to minimize variability. 2. Dietary Analysis: Analyze the animal chow for the presence of polyphenols or other compounds that could influence gut microbiota composition or activity. |
| Degradation of this compound: this compound may be unstable under certain gastrointestinal conditions or during sample processing and storage. | 1. Direct Administration: If feasible, administer synthesized this compound directly to bypass the variability of microbial production. Be aware of its potential for degradation in the gut.[6] 2. Sample Handling: Ensure rapid processing and proper storage of biological samples (e.g., flash-freezing in liquid nitrogen, storage at -80°C) to prevent degradation. Use appropriate extraction and analytical methods.[8][9] |
| Analytical Method Sensitivity: The analytical method used may not be sensitive enough to detect low concentrations of this compound. | 1. Method Validation: Validate the sensitivity and specificity of your analytical method (e.g., LC-MS/MS) using certified standards for this compound.[8][10] 2. Sample Concentration: If concentrations are expected to be low, consider methods for sample concentration prior to analysis. |
Problem 2: Lack of Expected Biological Effect Despite Detectable this compound Levels
| Potential Cause | Troubleshooting Steps |
| Insufficient Bioavailability: this compound may be present but not reaching the target tissue at a high enough concentration to elicit a response. | 1. Pharmacokinetic Studies: Conduct pilot pharmacokinetic studies to determine the Cmax, Tmax, and bioavailability of this compound in your animal model.[7] 2. Alternative Administration Routes: Explore alternative routes of administration, such as intraperitoneal injection, to bypass first-pass metabolism and increase systemic exposure, though this may not be physiologically relevant for a gut-derived metabolite.[11] 3. Formulation Strategies: Consider using formulation strategies, such as nanoparticles, to enhance the oral bioavailability of urolithins.[12] |
| Rapid Metabolism and Clearance: this compound may be rapidly metabolized (e.g., glucuronidation, sulfation) and cleared from circulation. | 1. Metabolite Analysis: Analyze for both the parent compound and its major metabolites (e.g., glucuronides, sulfates) in biological samples to get a complete picture of its disposition.[13] 2. Time-Course Studies: Conduct time-course experiments to understand the kinetics of this compound and its metabolites in relation to the observed biological effects. |
| Target Pathway Insensitivity: The specific signaling pathway you are investigating may not be the primary target of this compound in your experimental model or disease state. | 1. Broad-Spectrum Analysis: Employ unbiased screening methods, such as transcriptomics or proteomics, to identify the signaling pathways most significantly affected by this compound treatment. 2. Literature Review: Continuously review the literature for new findings on the mechanisms of action of different urolithins, as insights from urolithin A or B may provide clues for M7.[5][14] |
Quantitative Data Summary
Direct quantitative in vivo data for this compound is currently limited in the scientific literature. The following table summarizes general pharmacokinetic data for the more extensively studied urolithin A to provide a comparative reference. Researchers should be aware that these values can vary significantly based on the model, dose, and analytical method.
Table 1: Pharmacokinetic Parameters of Urolithin A in Different Models
| Species | Dose & Route | Cmax (µM) | Tmax (h) | Reference |
| Human | 180 mL Pomegranate Juice (oral) | 0.11 | 6 | [15] |
| Rat | 5 mg Geraniin (oral) | 0.45 | 6 | [15] |
| Rat | Urolithin A (oral) | High levels of unconjugated form at 1h | 1 | [15] |
Note: This table is for comparative purposes only. Specific pharmacokinetic studies for this compound are required.
Experimental Protocols
Detailed in vivo experimental protocols for this compound are not widely published. The following provides a generalized protocol for the oral administration of a urolithin in a rodent model, which can be adapted for this compound.
Protocol: Oral Gavage Administration of Urolithin in a Mouse Model
-
Preparation of Dosing Solution:
-
Synthesized this compound can be purchased from commercial suppliers.
-
Due to the poor water solubility of urolithins, a vehicle such as 0.5% carboxymethylcellulose (CMC) in water, or a solution containing a small percentage of DMSO and/or Tween 80, may be required.
-
Prepare the dosing solution fresh daily and keep it protected from light.
-
The final concentration should be calculated based on the desired dose (e.g., mg/kg body weight) and the gavage volume (typically 5-10 mL/kg for mice).
-
-
Animal Handling and Dosing:
-
Acclimatize animals to handling and the gavage procedure for several days before the start of the experiment.
-
Administer the this compound solution or vehicle control orally using a proper-sized gavage needle.
-
Dosing can be performed once daily or as determined by preliminary pharmacokinetic studies. A common dose for urolithin A in mouse models is in the range of 25 mg/kg/day.[16]
-
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-dosing via tail vein, saphenous vein, or terminal cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to obtain plasma and store at -80°C.
-
Tissues: At the end of the study, perfuse animals with saline to remove blood from tissues. Collect tissues of interest, snap-freeze in liquid nitrogen, and store at -80°C.
-
Urine and Feces: House animals in metabolic cages to collect urine and feces for analysis of this compound and its metabolites.
-
-
Sample Analysis:
-
Extraction of urolithins from plasma, tissues, and excreta is typically performed using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Analysis is commonly carried out using High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS), or Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (QTOF) MS for high resolution and sensitivity.[8][17]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound production pathway by gut microbiota.
Caption: Hypothetical signaling pathways of this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 531512-26-2 | GWA51226 | Biosynth [biosynth.com]
- 3. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urolithin A production drives the effects of pomegranate on the gut microbial metabolism of bile acids and cholesterol in mild dyslipidaemic overweight and obese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrointestinal stability of urolithins: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically-Based Pharmacokinetic Modeling of the Postbiotic Supplement Urolithin A Predicts its Bioavailability Is Orders of Magnitude Lower than Concentrations that Induce Toxicity, but also Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 11. Urolithin A‐activated autophagy but not mitophagy protects against ischemic neuronal injury by inhibiting ER stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral delivery of nanoparticle urolithin A normalizes cellular stress and improves survival in mouse model of cisplatin-induced AKI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Urolithin M7 and Urolithin A
For Researchers, Scientists, and Drug Development Professionals
Urolithins, the metabolites of dietary ellagic acid and ellagitannins produced by the gut microbiota, have garnered significant attention for their potential health benefits, particularly their antioxidant properties. Among the various forms, Urolithin A (UA) is the most extensively studied. This guide provides a comparative overview of the antioxidant activity of Urolithin M7 and Urolithin A, presenting available experimental data, outlining methodologies, and illustrating the key signaling pathways involved.
Executive Summary
Urolithin A is a well-documented antioxidant that acts through both direct radical scavenging and the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. In contrast, specific quantitative data on the antioxidant activity of this compound is scarce in the current scientific literature. While it is known to be a trihydroxy-urolithin and is purported to inhibit oxidative stress, direct comparative studies with Urolithin A using standardized antioxidant assays are limited. This guide synthesizes the available information to provide a current perspective on their relative antioxidant potential.
Data Presentation: In Vitro Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of Urolithin A from various in vitro assays. At present, no directly comparable quantitative data for this compound has been identified in the reviewed literature.
| Antioxidant Assay | Urolithin A (IC50 / Activity) | This compound (IC50 / Activity) | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | 152.66 µM | Data Not Available | [1] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | 302.18 µmol/L | Data Not Available | |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | 13.2 µM Trolox Equivalents | Data Not Available | [1] |
| Superoxide Radical Scavenging Assay | 5.01 µM | Data Not Available | [1] |
| Cell-Based Antioxidant Assay (HL-60 Cells) | 13.6 µM | Data Not Available | [2] |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant activity.
Mechanisms of Antioxidant Action
Urolithin A
Urolithin A exhibits its antioxidant effects through a dual mechanism:
-
Direct Radical Scavenging: Urolithin A can directly neutralize reactive oxygen species (ROS), thereby reducing cellular oxidative stress.[3][4]
-
Activation of the Nrf2 Signaling Pathway: Urolithin A is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][5][6][7][8][9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like Urolithin A, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidases (GPx).[3][5][7][8]
This compound
The precise molecular mechanisms underlying the antioxidant activity of this compound are not as well-elucidated as those of Urolithin A. It is generally stated that this compound "inhibits oxidative stress and modulates inflammatory signaling pathways". Further research is required to determine if it also acts as a direct radical scavenger or an activator of the Nrf2 pathway.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Urolithins, intestinal microbial metabolites of Pomegranate ellagitannins, exhibit potent antioxidant activity in a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gut bacterial metabolite Urolithin A inhibits myocardial fibrosis through activation of Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Urolithin A (UA) attenuates ferroptosis in LPS-induced acute lung injury in mice by upregulating Keap1-Nrf2/HO-1 signaling pathway [frontiersin.org]
- 7. Urolithin A protects human dermal fibroblasts from UVA-induced photoaging through NRF2 activation and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urolithin A ameliorates diabetic retinopathy via activation of the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Differential Effects of Urolithin M7 and Urolithin C on Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins, the gut microbiota metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant attention for their potential health benefits, including their anti-inflammatory properties. Among the various forms of urolithins, this guide provides a comparative analysis of the anti-inflammatory effects of Urolithin M7 and Urolithin C. While research on Urolithin C provides specific insights into its mechanisms and quantitative effects, information on this compound is currently more general. This guide aims to summarize the existing experimental data to aid researchers in understanding their differential roles in modulating inflammatory pathways.
Comparative Overview
Current research indicates that both this compound and Urolithin C possess anti-inflammatory capabilities, though they are understood to different extents. Urolithin C has been shown to directly suppress pro-inflammatory signaling pathways and reduce the expression of key inflammatory mediators.[1] In contrast, this compound is broadly described as a modulator of inflammatory signaling and an inhibitor of oxidative stress, with specific quantitative data on its anti-inflammatory effects being less available.[2]
Quantitative Data on Inflammatory Markers
The following table summarizes the quantitative effects of Urolithin C on the expression of various inflammatory cytokines in LPS-induced RAW 264.7 macrophages.[1] At present, comparable quantitative data for this compound is not available in the reviewed literature.
Table 1: Effect of Urolithin C on Cytokine Expression in LPS-Induced RAW 264.7 Macrophages
| Cytokine | Treatment | Concentration | Result |
| TNF-α | Urolithin C | 25 µg/mL | Significant reduction in expression |
| IL-6 | Urolithin C | 25 µg/mL | Significant reduction in expression |
| IL-2 | Urolithin C | 25 µg/mL | Significant reduction in expression |
| TGF-β1 (anti-inflammatory) | Urolithin C | 25 µg/mL | Significant increase in expression |
Data sourced from a study on LPS-induced RAW 264.7 macrophages.[1]
Mechanisms of Action
Urolithin C: Inhibition of the NF-κB Pathway
Urolithin C exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the p65 subunit of NF-κB translocates to the nucleus, where it induces the transcription of pro-inflammatory genes. Urolithin C has been demonstrated to abrogate the phosphorylation of the NF-κB p65 subunit, thereby preventing its nuclear translocation and subsequent activation of inflammatory gene expression.[1]
This compound: General Modulation of Inflammatory Signaling
This compound is described as an orally active metabolite that modulates inflammatory signaling pathways and inhibits oxidative stress.[2] While the specific molecular targets and pathways have not been as extensively detailed as for Urolithin C, its mechanism is believed to contribute to the overall anti-inflammatory environment. The inhibition of oxidative stress by this compound may indirectly reduce inflammation, as reactive oxygen species (ROS) are known to activate pro-inflammatory signaling cascades, including the NF-κB pathway.
Experimental Protocols
Quantification of Inflammatory Cytokines by ELISA (for Urolithin C)
This protocol describes the measurement of pro- and anti-inflammatory cytokines in the supernatant of cell cultures.
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in a 6-well plate at a density of 0.5×10⁶ cells/mL and allowed to adhere for 48 hours. The cells are then stimulated with 1 µg/mL of LPS for 2 hours, followed by treatment with 25 µg/mL of Urolithin C for 24 hours. Control groups include cells treated with LPS alone (positive control) and untreated cells (negative control).[1]
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: The levels of TNF-α, IL-6, IL-2, and TGF-β1 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Gene Expression Analysis by RT-qPCR (for Urolithin C)
This protocol is used to determine the effect of Urolithin C on the mRNA expression levels of inflammatory genes.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with LPS and Urolithin C as described in the ELISA protocol.[1]
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for TNF-α, IL-6, Cox-2, NF-κB p65, and TGF-β1. The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH often used as a housekeeping gene for normalization.[1]
Analysis of NF-κB p65 Nuclear Translocation by Confocal Laser Scanning Microscopy (CLSM) (for Urolithin C)
This protocol visualizes the location of the NF-κB p65 subunit within the cell to assess its activation.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured on glass-bottom dishes. The cells are stimulated with 1 µg/mL of LPS for 2 hours and then treated with 25 µg/mL of Urolithin C for 24 hours.[1]
-
Immunofluorescence Staining: The cells are fixed, permeabilized, and then incubated with a primary antibody specific for the NF-κB p65 subunit. This is followed by incubation with a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a fluorescent dye such as DAPI.
-
Imaging: The localization of the p65 subunit is visualized using a confocal laser scanning microscope. A reduction in the nuclear fluorescence of p65 in Urolithin C-treated cells compared to LPS-only treated cells indicates inhibition of nuclear translocation.[1]
Conclusion
The available evidence clearly demonstrates the anti-inflammatory potential of Urolithin C, with a well-defined mechanism of action involving the inhibition of the NF-κB pathway and quantifiable effects on cytokine production. In contrast, while this compound is recognized for its anti-inflammatory and antioxidant properties, further research is required to elucidate its specific molecular mechanisms and to provide quantitative data on its effects on inflammatory markers. This guide highlights the current understanding of these two urolithins and underscores the need for more detailed studies on this compound to fully comprehend its therapeutic potential in inflammatory conditions.
References
Urolithin M7 vs. Urolithin B: A Comparative Guide to Potency
For Immediate Release
A detailed comparison of the biological potency of urolithin M7 and urolithin B, two key gut microbiome-derived metabolites of ellagitannins, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data on their anti-inflammatory and antioxidant activities, providing a framework for understanding their potential therapeutic applications.
Urolithins, the metabolic products of dietary ellagitannins found in fruits and nuts, have garnered significant attention for their potential health benefits. Among the various forms, this compound, a trihydroxy-urolithin, and urolithin B, a monohydroxy-urolithin, are of particular interest. This guide provides a comparative analysis of their potency based on available scientific literature.
At a Glance: Potency Comparison
Direct comparative studies quantifying the potency of this compound against urolithin B are limited. However, by examining data from studies on these and structurally related urolithins, we can infer their relative potential.
| Biological Activity | This compound (Trihydroxy-urolithin) | Urolithin B (Monohydroxy-urolithin) | Potency Comparison Inference |
| Antioxidant Activity | Data is not available for this compound. However, the related trihydroxy-urolithin C shows potent activity with an IC50 of 0.16 µM in a cellular antioxidant assay[1]. | Inconsistent data. One study reported no antioxidant activity in a cellular assay[2], while another reported an ORAC value of 5.77 Trolox equivalents[3]. | Based on data for Urolithin C, trihydroxy-urolithins like M7 are likely to be significantly more potent antioxidants than the monohydroxy-urolithin B. |
| Anti-inflammatory Activity | Described as modulating inflammatory signaling pathways, but specific quantitative data is lacking[4]. Urolithin C, another trihydroxy-urolithin, has demonstrated strong anti-inflammatory effects in RAW 264.7 macrophages[5][6][7]. | Shown to decrease the expression of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages[8][9]. | While direct data for this compound is unavailable, the potent anti-inflammatory action of Urolithin C suggests that trihydroxy-urolithins may be more potent than monohydroxy-urolithins. |
In-Depth Analysis of Biological Activity
Antioxidant Potency
The antioxidant capacity of urolithins appears to be closely linked to the number of hydroxyl groups on their chemical structure.
This compound: While direct quantitative data for this compound is not available in the reviewed literature, studies on the structurally similar trihydroxy-urolithin C provide valuable insights. In a cellular antioxidant assay using HL-60 cells, urolithin C demonstrated the highest antioxidant activity among the tested urolithins, with an IC50 value of 0.16 µM[1]. This suggests that trihydroxy-urolithins are potent antioxidants.
Urolithin B: The antioxidant activity of urolithin B is a subject of some debate in the scientific literature. One study utilizing a cellular antioxidant assay reported that urolithin B did not exhibit any antioxidant activity[2]. Conversely, another study using the Oxygen Radical Absorbance Capacity (ORAC) assay determined an ORAC value of 5.77 Trolox equivalents for urolithin B[3]. This discrepancy may be attributable to the different assay systems and conditions employed. However, compared to other urolithins like A and C, its antioxidant potential is generally considered to be lower.
Anti-inflammatory Potency
Both this compound and urolithin B have been implicated in the modulation of inflammatory pathways, primarily through the inhibition of the NF-κB signaling cascade.
Urolithin B: Studies have demonstrated that urolithin B can inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages[8][9]. This anti-inflammatory effect is associated with the inhibition of NF-κB p65 nuclear translocation[8].
Signaling Pathways
The biological effects of urolithins are mediated through their interaction with key cellular signaling pathways.
References
- 1. Urolithins, intestinal microbial metabolites of Pomegranate ellagitannins, exhibit potent antioxidant activity in a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urolithins, gut microbiota-derived metabolites of ellagitannins, inhibit LPS-induced inflammation in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Anti-Proliferative Effects of Urolithin M7 in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-proliferative effects of urolithins in cancer cells, with a focus on the emerging metabolite, Urolithin M7. While extensive research has elucidated the anti-cancer properties of Urolithin A and Urolithin B, specific experimental data on this compound remains limited. This document summarizes the available quantitative data for well-characterized urolithins to provide a framework for evaluating the potential of this compound as an anti-proliferative agent. Detailed experimental protocols and representative signaling pathways are also presented to guide future research in this promising area.
Comparative Anti-Proliferative Activity of Urolithins
Urolithins, the gut microbiota-derived metabolites of ellagitannins, have garnered significant attention for their potential as cancer chemopreventive agents.[1] Their mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis, and modulation of key signaling pathways involved in cancer progression.[1][2] The following tables summarize the reported 50% inhibitory concentration (IC50) values for Urolithin A and Urolithin B in various cancer cell lines, offering a benchmark for assessing the anti-proliferative potency of this compound.
Table 1: IC50 Values of Urolithin A in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Colon Cancer | HCT116 | ~39.2 | 48 |
| HCT116 | 19.6 | 72 | |
| HT29 | 25.45 | Not Specified | |
| SW480 | 38.135 | Not Specified | |
| SW620 | 53.561 | Not Specified | |
| Breast Cancer | MCF-7 | 392 | Not Specified |
| MDA-MB-231 | 443 | Not Specified | |
| SkBr3 | 400 | Not Specified | |
| Hs578T | 418 | Not Specified | |
| Evsa-T | 397 | Not Specified | |
| BT-549 | 530 | Not Specified | |
| AU565 | 566 | Not Specified | |
| 600MPE | 551 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay methodology.[3][4][5]
Table 2: Comparative Anti-Proliferative Activity of Urolithins in Colon Cancer Cells
| Urolithin | Caco-2 (% Proliferation at 100 µM, 48h) | SW480 (% Proliferation at 100 µM, 48h) | HT-29 (% Proliferation at 100 µM, 48h) |
| Urolithin A | <30% | ~30-40% | ~40% |
| Urolithin B | ~50% | Not Specified | ~70% |
| Urolithin C | <30% | ~30-40% | ~40% |
| Urolithin D | <30% | ~30-40% | ~70% |
| This compound | Data Not Available | Data Not Available | Data Not Available |
This table illustrates the differential anti-proliferative effects of various urolithins, highlighting the need for direct comparative studies including this compound.[6]
Experimental Protocols
To facilitate the investigation of this compound's anti-proliferative effects, detailed protocols for key in vitro assays are provided below.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
This compound (and other urolithins for comparison)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and control compounds (e.g., Urolithin A, a standard chemotherapeutic drug) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified duration.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathways and Visualization
Urolithins are known to modulate several signaling pathways critical for cancer cell proliferation and survival. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow.
Caption: Hypothesized signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for validating anti-proliferative effects.
Conclusion and Future Directions
The available evidence strongly suggests that urolithins, as a class of compounds, hold significant promise as anti-cancer agents. While Urolithin A and B have been the primary focus of research, the anti-proliferative potential of other metabolites like this compound warrants thorough investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to systematically evaluate the efficacy of this compound. Future studies should aim to:
-
Determine the IC50 values of this compound in a broad range of cancer cell lines.
-
Conduct head-to-head comparative studies of this compound with other urolithins and standard-of-care chemotherapeutic drugs.
-
Elucidate the specific molecular mechanisms and signaling pathways targeted by this compound.
Such research is crucial for validating the therapeutic potential of this compound and paving the way for its development as a novel anti-cancer agent.
References
- 1. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urolithin A gains in antiproliferative capacity by reducing the glycolytic potential via the p53/TIGAR axis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Anti-Breast Cancer Effects of Urolithin with Molecular Docking Studies in the In Vitro Condition: Introducing a Novel Chemotherapeutic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Urolithin M7 and Ellagic Acid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, and its gut microbiota-derived metabolite, urolithin M7, have garnered significant interest for their potential health benefits. Both compounds are recognized for their antioxidant, anti-inflammatory, and anti-cancer properties. This guide provides a comprehensive head-to-head comparison of the bioactivity of this compound and ellagic acid, supported by available experimental data. This objective analysis aims to inform future research and drug development endeavors by highlighting the distinct and overlapping biological activities of these two related molecules.
Chemical Structures
This compound and Ellagic Acid possess distinct chemical structures that underpin their biological activities. This compound belongs to the urolithin family, which are dibenzopyran-6-one derivatives, while ellagic acid is a dilactone of hexahydroxydiphenic acid.
Figure 1: Chemical Structures.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the antioxidant and anti-cancer activities of this compound and ellagic acid. It is important to note that while extensive quantitative data exists for ellagic acid, specific experimental data for this compound is limited in the current scientific literature.
Table 1: Antioxidant Activity
| Compound | Assay | Test System | IC50 / Activity | Reference |
| This compound | - | - | Data not available | - |
| Ellagic Acid | DPPH Radical Scavenging | Chemical Assay | 17 ± 4 µM | [1] |
| Lipid Peroxidation Inhibition | V79-4 cells | <4.0 µg/ml | [2] | |
| Nitric Oxide Scavenging | Chemical Assay | Data not available |
IC50: The half maximal inhibitory concentration.
Table 2: Anti-inflammatory Activity
| Compound | Key Target/Pathway | Test System | Observed Effect | Reference |
| This compound | Inflammatory Signaling Pathways | General description | Modulates inflammatory pathways | [3] |
| Ellagic Acid | NF-κB | Diabetic rats, NRK 52E cells | Inhibited NF-κB activation, reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | [4][5] |
| NF-κB | Pancreatic cancer cells | Decreased NF-κB activity | [6] |
Table 3: Anti-cancer Activity
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | - | - | Data not available | - |
| Ellagic Acid | HOS (Human Osteogenic Sarcoma) | Bone Cancer | 6.5 µg/ml | [2] |
| PANC-1 | Pancreatic Cancer | ~10 µM (inhibition at this concentration) | [7] | |
| AsPC-1 | Pancreatic Cancer | ~100 µM (inhibition at this concentration) | [7] | |
| MIA PaCA-2 | Pancreatic Cancer | ~1000 µM (inhibition at this concentration) | [7] | |
| MDA-MB-231 | Breast Cancer | Significant anti-proliferative effects | [8] | |
| MCF-7 | Breast Cancer | Anti-proliferative effects only at high concentrations | [8] | |
| A549 | Lung Cancer | 72.3 µg/ml (as nanocomposite) | [9] | |
| KLE | Endometrial Cancer | IC50 calculated | [10] | |
| AN3CA | Endometrial Cancer | IC50 calculated | [10] |
Signaling Pathways
The biological activities of this compound and ellagic acid are mediated through their interaction with various cellular signaling pathways.
This compound
While specific, detailed pathway analysis for this compound is still an emerging area of research, it is generally understood to modulate inflammatory and mitochondrial pathways.[3][11]
Caption: General signaling pathways influenced by this compound.
Ellagic Acid
Ellagic acid has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Caption: Key signaling pathways modulated by Ellagic Acid.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.
Protocol:
-
Prepare a stock solution of the test compound (this compound or Ellagic Acid) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well plate or cuvettes, mix a defined volume of each dilution of the test compound with a defined volume of the DPPH solution.
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the concentration of the test compound.[12][13]
Caption: Experimental workflow for the DPPH assay.
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals.
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These nitrite ions can be estimated using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.
Protocol:
-
Prepare a stock solution of the test compound.
-
Prepare a reaction mixture containing sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS).
-
Add different concentrations of the test compound to the reaction mixture.
-
Incubate the solutions at room temperature for a specified time (e.g., 150 minutes).
-
After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each solution.
-
Allow the color to develop for a few minutes.
-
Measure the absorbance of the chromophore formed at 546 nm.
-
A control is performed without the test compound.
-
The percentage of nitric oxide scavenging is calculated based on the difference in absorbance between the control and the test samples.[14][15]
Caption: Experimental workflow for the Nitric Oxide Scavenging Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (this compound or Ellagic Acid) for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
-
After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.[16]
Caption: Experimental workflow for the MTT assay.
Western Blot Analysis for NF-κB Activation
Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation of the NF-κB pathway by measuring the levels of key proteins.
Principle: NF-κB is a protein complex that plays a key role in regulating the immune response to infection. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Western blotting can be used to measure the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Protocol:
-
Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS or TNF-α).
-
Lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., nitrocellulose or PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-IκBα, p65, or a nuclear loading control like Lamin B1).
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein levels.[17][18][19]
Caption: General workflow for Western Blot analysis.
Conclusion and Future Directions
This comparative guide highlights the current understanding of the bioactivities of this compound and ellagic acid. While ellagic acid has been extensively studied, demonstrating significant antioxidant, anti-inflammatory, and anti-cancer properties with a wealth of quantitative data, research on this compound is still in its nascent stages. The available information suggests that this compound also possesses valuable bioactive properties, particularly in modulating inflammatory and mitochondrial pathways.
A significant gap in the literature is the lack of direct, quantitative comparative studies between this compound and ellagic acid. Future research should focus on:
-
Quantitative Bioactivity Assays for this compound: Conducting in-depth studies to determine the IC50 values of this compound in various antioxidant, anti-inflammatory, and anti-cancer assays.
-
Head-to-Head Comparative Studies: Designing experiments that directly compare the potency and efficacy of this compound and ellagic acid in the same experimental models.
-
Elucidation of Signaling Pathways: Further investigating the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanism of action.
Addressing these research gaps will provide a clearer picture of the relative therapeutic potential of these compounds and guide the development of novel preventive and therapeutic strategies for a range of diseases.
References
- 1. Evaluation of the Free Radical Scavenging Activities of Ellagic Acid and Ellagic Acid Peracetate by EPR Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ellagic acid, an NF-κB inhibitor, ameliorates renal function in experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Ellagic acid induces apoptosis through inhibition of nuclear factor kappa B in pancreatic cancer cells. | Semantic Scholar [semanticscholar.org]
- 7. Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 531512-26-2 | GWA51226 | Biosynth [biosynth.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. mdpi.com [mdpi.com]
- 14. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpjournal.com [ijpjournal.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 19. researchgate.net [researchgate.net]
Validating the Specificity of Urolithin M7's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Urolithin M7, a gut microbiota-derived metabolite of ellagitannins, is an emerging molecule of interest in the field of pharmacology and nutritional science. As a member of the urolithin family, it shares a common structural backbone with more extensively studied counterparts like Urolithin A, B, and C. This guide provides a comparative analysis to contextualize the potential mechanism of action of this compound, highlighting its specificity by comparing it with other key urolithins. Due to the nascent stage of research on this compound, this guide also underscores the current knowledge gaps and provides a framework for future investigation by detailing relevant experimental protocols.
Comparative Bioactivity of Urolithins
The biological activities of urolithins are closely linked to their chemical structure, particularly the number and position of hydroxyl groups. While data specific to this compound is limited, we can infer its potential activities by comparing it to other urolithins. The following tables summarize key quantitative data from comparative studies on the antioxidant and anti-inflammatory effects of various urolithins.
Table 1: Comparative Antioxidant Capacity of Urolithins
| Urolithin | Antioxidant Assay | IC50 / Activity | Reference |
| This compound | Data Not Available | Data Not Available | |
| Urolithin A | ORAC | 13.1 µmol TE/mg | [1][2] |
| DPPH | IC50 = 35.5 µg/mL | [3] | |
| FRAP | Low activity | [1] | |
| Urolithin B | ORAC | 5.77 Trolox Equivalents | [1] |
| DPPH | No activity | [3] | |
| Urolithin C | Cellular Antioxidant Assay | IC50 = 0.16 µM | [1] |
| DPPH | IC50 = 3.3 µg/mL | [3] | |
| Urolithin D | Cellular Antioxidant Assay | IC50 = 0.33 µM | [4][5] |
| DPPH | IC50 = 2.1 µg/mL | [3] |
IC50: Half-maximal inhibitory concentration. ORAC: Oxygen Radical Absorbance Capacity. DPPH: 2,2-diphenyl-1-picrylhydrazyl. FRAP: Ferric Reducing Antioxidant Power. TE: Trolox Equivalents.
Table 2: Comparative Anti-inflammatory Activity of Urolithins
| Urolithin | Assay | Key Findings | Reference |
| This compound | Data Not Available | Data Not Available | |
| Urolithin A | Inhibition of COX-2 | IC50 = 44.04 µg/mL | [6] |
| Inhibition of NF-κB | Suppresses IκBα phosphorylation | [7] | |
| Urolithin B | Inhibition of NF-κB | Desensitizes NF-κB pathway | [8][9] |
| Urolithin C | Inhibition of COX-2 | Reduced expression in LPS-induced macrophages | [8][9][10] |
| Inhibition of NF-κB | Abrogated p65 phosphorylation and translocation | [8][9][10] |
COX-2: Cyclooxygenase-2. NF-κB: Nuclear Factor-kappa B. LPS: Lipopolysaccharide.
Experimental Protocols
To facilitate further research into the specific mechanism of action of this compound, this section provides detailed methodologies for key experiments.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of a substance to neutralize peroxyl radicals.
-
Materials : 96-well microplate, fluorescein sodium salt, AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), phosphate buffer (75 mM, pH 7.4), Urolithin standards.
-
Procedure :
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Add fluorescein solution to each well of the 96-well plate.
-
Add the urolithin sample or Trolox standard to the wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding AAPH solution to all wells.
-
Immediately place the microplate in a fluorescence reader and measure the fluorescence decay every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The ORAC value is expressed as Trolox equivalents (TE) per milligram of the compound.[1][2]
-
NF-κB Activation Assay (in RAW 264.7 Macrophages)
This protocol details the investigation of the anti-inflammatory properties of urolithins by measuring their effect on NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture and Treatment :
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in appropriate plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the urolithin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation studies, longer for cytokine measurements).
-
-
Western Blot for IκBα Phosphorylation :
-
After treatment, lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.[7]
-
-
Immunofluorescence for NF-κB p65 Nuclear Translocation :
-
Grow cells on coverslips and perform treatments as described above.
-
Fix, permeabilize, and block the cells.
-
Incubate with an anti-p65 primary antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.[8][9][10]
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This method assesses the effect of urolithins on mitochondrial function by measuring the oxygen consumption rate (OCR).
-
Cell Culture :
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with the urolithin for the desired duration.
-
-
Assay Procedure :
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.
-
Load the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Normalize the OCR data to cell number.
-
Visualizing Pathways and Processes
Urolithin Metabolic Pathway
The following diagram illustrates the microbial metabolism of ellagitannins and ellagic acid into various urolithins, including this compound.
Figure 1. Simplified metabolic pathway of ellagitannins to urolithins.
NF-κB Signaling Pathway Inhibition
This diagram depicts the canonical NF-κB signaling pathway and highlights the potential points of inhibition by urolithins.
Figure 2. Inhibition of the NF-κB signaling pathway by urolithins.
Conclusion and Future Directions
The current body of scientific literature provides a foundational understanding of the bioactivity of urolithins, with Urolithin A being the most extensively studied. While this compound is recognized as a key intermediate in the metabolic cascade of ellagitannins, there is a significant lack of specific data on its mechanism of action and molecular targets. The comparative data presented in this guide, drawn from studies on other urolithins, suggests that this compound likely possesses antioxidant and anti-inflammatory properties. However, its specific potency and the nuances of its interactions with cellular pathways remain to be elucidated.
Future research should prioritize the following:
-
Direct Comparative Studies: Head-to-head comparisons of this compound with other urolithins (A, B, and C) in a variety of in vitro and in vivo models are crucial to determine its relative potency and specificity.
-
Target Identification: Unbiased screening approaches should be employed to identify the direct molecular targets of this compound.
-
Quantitative Analysis: Comprehensive dose-response studies are needed to establish key pharmacological parameters such as IC50 and EC50 values for its various biological effects.
By addressing these research gaps, the scientific community can build a more complete picture of the therapeutic potential of this compound and pave the way for its potential application in pharmaceutical and nutraceutical development.
References
- 1. Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metabolite Urolithin-A Ameliorates Oxidative Stress in Neuro-2a Cells, Becoming a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 5. Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The gut microbiota metabolite urolithin A inhibits NF-κB activation in LPS stimulated BMDMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
confirming the therapeutic potential of urolithin M7 in preclinical models
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Urolithin M7, a metabolite produced by the gut microbiota from ellagitannins found in foods like pomegranates, berries, and nuts, is emerging as a compound of interest for its potential therapeutic applications.[1][2] Preclinical evidence suggests that this compound possesses antioxidant and anti-inflammatory properties, positioning it as a promising candidate for further investigation in the context of cardiovascular and other inflammatory-driven diseases.[1] This guide provides a comprehensive overview of the current preclinical data on urolithins, with a primary focus on the well-studied Urolithin A as a benchmark for comparison, due to the limited specific quantitative data currently available for this compound.
Comparative Efficacy of Urolithins: An Overview
While research on this compound is still in its early stages, studies on other urolithins, particularly Urolithin A, have provided a solid foundation for understanding the potential therapeutic benefits of this class of compounds. Preclinical studies have consistently demonstrated the anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects of urolithins.
Anti-inflammatory Activity
Urolithin A has been shown to be a potent anti-inflammatory agent in various preclinical models.[3][4] It has been demonstrated to inhibit key inflammatory pathways, such as the NF-κB signaling pathway, and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][5] Comparative studies have indicated that Urolithin A is the most active among the tested urolithins in inhibiting the inflammatory response in immune cells.[3][6]
Table 1: Comparative Anti-inflammatory Effects of Urolithins
| Compound | Model/Cell Line | Key Findings | Reference |
|---|---|---|---|
| Urolithin A | LPS-stimulated THP-1 macrophages | Most active in inhibiting TNF-α production. | [3][6] |
| Iso-Urolithin A | LPS-stimulated THP-1 macrophages | Less active than Urolithin A in inhibiting TNF-α. | [3] |
| Urolithin B | LPS-stimulated THP-1 macrophages | Less active than Urolithin A in inhibiting TNF-α. | [3] |
| Urolithin A Glucuronide | LPS-stimulated THP-1 macrophages | Inactive in inhibiting TNF-α production. | [3] |
| Iso-Urolithin A Glucuronide | LPS-stimulated THP-1 macrophages | Inactive in inhibiting TNF-α production. | [3] |
| Urolithin B Glucuronide | LPS-stimulated THP-1 macrophages | Inactive in inhibiting TNF-α production. |[3] |
Antioxidant Capacity
The antioxidant properties of urolithins have been evaluated using various in vitro assays. These studies have highlighted their ability to scavenge free radicals and protect against oxidative stress.
Table 2: Comparative Antioxidant Capacity of Urolithins
| Compound | Assay | Result (Trolox Equivalents) | Reference |
|---|---|---|---|
| Urolithin A | ORAC | 6.67 | [7] |
| Urolithin B | ORAC | 5.77 | [7] |
| Ellagic Acid | ORAC | 4.25 |[7] |
Neuroprotective Potential
Preclinical studies have pointed towards the neuroprotective effects of Urolithin A in models of neurodegenerative diseases like Alzheimer's.[8][9] It has been shown to cross the blood-brain barrier and exert its effects by reducing neuroinflammation and inhibiting the aggregation of pathological proteins.[9]
Table 3: Neuroprotective Effects of Urolithin A in Preclinical Models
| Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| APP/PS1 AD mouse model | Urolithin A | Reduced Aβ levels in the cerebral cortex and hippocampus; inhibited neuroinflammation. | [9] |
| H2O2-induced oxidative stress in SK-N-MC cells | Urolithin A | Increased cell viability and decreased intracellular reactive oxygen species (ROS) production. |[8] |
Cardioprotective Effects
Emerging evidence suggests that urolithins, particularly Urolithin A, may offer protection against cardiovascular diseases.[10][11] In preclinical models of heart failure and aging, Urolithin A has been shown to improve cardiac function and mitochondrial health.[10][12]
Table 4: Cardioprotective Effects of Urolithin A in Preclinical Models
| Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| Mouse model of natural aging | Urolithin A | Reduced systolic and diastolic cardiac dysfunction. | [10] |
| Rat heart failure model | Urolithin A | Reduced systolic and diastolic cardiac dysfunction. | [10] |
| Streptozotocin-induced diabetic rats | Urolithin A and B | Reduced myocardial expression of the pro-inflammatory cytokine fractalkine; improved cardiac function. |[13][14] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of urolithins are mediated through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anti-inflammatory Signaling
Caption: Urolithin A inhibits the NF-κB inflammatory pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the cited studies on urolithins.
In Vitro Anti-inflammatory Assay
-
Cell Line: THP-1 derived macrophages.
-
Stimulus: Lipopolysaccharide (LPS).
-
Treatment: Urolithin A, Iso-Urolithin A, Urolithin B, and their glucuronide conjugates.
-
Endpoint: Measurement of TNF-α production in the cell supernatant using ELISA.
-
Protocol Summary: PMA-differentiated THP-1 cells are treated with different urolithins at a concentration of 40 µM, followed by stimulation with LPS. After a specified incubation period, the cell culture supernatant is collected to quantify the levels of the pro-inflammatory cytokine TNF-α.[3]
In Vivo Cardioprotection Model
-
Animal Model: Aged (24-26 months) C57BL/6J mice.
-
Treatment: Urolithin A supplemented diet (targeting 50mg/kg/day) for 8 weeks.
-
Endpoint: Assessment of cardiac function.
-
Protocol Summary: Aged mice are fed either a control diet or a diet supplemented with Urolithin A for 8 weeks. Cardiac function is evaluated to determine the effects of the treatment on age-related cardiac decline.[10]
Workflow for Assessing Neuroprotective Effects
Caption: Experimental workflow for in vitro neuroprotection studies.
Conclusion and Future Directions
The available preclinical data strongly support the therapeutic potential of urolithins, particularly Urolithin A, in a range of disease models. Their anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects, mediated through well-defined signaling pathways, make them attractive candidates for further development.
While the direct evidence for this compound's efficacy is currently limited, its structural similarity to other bioactive urolithins suggests it likely shares similar therapeutic properties. Future research should focus on:
-
Conducting comprehensive preclinical studies specifically on this compound to quantify its anti-inflammatory, antioxidant, and other biological activities.
-
Performing direct comparative studies of this compound against Urolithin A and other relevant compounds to establish its relative potency and efficacy.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Investigating the in vivo efficacy and safety profile of this compound in various disease models.
By addressing these key research questions, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its potential translation into novel therapies for a variety of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 531512-26-2 | GWA51226 | Biosynth [biosynth.com]
- 3. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory properties of a ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of urolithin A on H2O2-induced oxidative stress-mediated apoptosis in SK-N-MC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urolithin A exhibits a neuroprotective effect against Alzheimer’s disease by inhibiting DYRK1A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urolithin A provides cardioprotection and mitochondrial quality enhancement preclinically and improves human cardiovascular health biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. timeline.com [timeline.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo administration of urolithin A and B prevents the occurrence of cardiac dysfunction in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Urolithin M7 in a Laboratory Setting
For Immediate Release
This document provides essential guidance on the proper disposal procedures for Urolithin M7, a metabolite of ellagitannins commonly used in preclinical research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is classified as a hazardous substance and must be managed as chemical waste from the point of generation through to its final disposal. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
Hazard Profile and Safety Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:
| Hazard Class | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials should be conducted in accordance with all applicable local, state, and federal regulations.[1][2] The following is a general procedural guide:
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid this compound.
-
Empty containers that held this compound.
-
Contaminated lab supplies such as pipette tips, weighing paper, and gloves.
-
-
Waste Container:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container for all solid this compound waste.[3]
-
The container should be made of a material compatible with organic solids.
-
The label should clearly state "Hazardous Waste" and "this compound".
-
-
Packaging of Solid Waste:
-
Storage:
-
The sealed hazardous waste container should be stored in a designated, well-ventilated, and secure area away from incompatible materials.
-
Storage should be temporary and in accordance with institutional and regulatory time limits.
-
-
Licensed Disposal:
-
The disposal of the hazardous waste container must be handled by a licensed and reputable chemical waste disposal company.[4]
-
Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service. Contact your EHS office to arrange for a pickup.
-
Experimental Workflow for Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you contribute to a safe and compliant laboratory environment. For any specific questions or in case of a spill, please consult your institution's safety protocols and contact your Environmental Health and Safety department immediately.
References
Navigating the Safe Handling of Urolithin M7: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE) and Safety Measures
When handling Urolithin M7, particularly in its powdered form, a proactive approach to personal protection is crucial to minimize exposure and prevent potential irritation. The following table summarizes the recommended PPE and safety engineering controls.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To avoid inhalation of airborne particles. |
| Engineering Controls | Fume hood or ventilated enclosure | To minimize the dispersion of the powder into the laboratory environment. |
| Hygiene | Accessible safety shower and eye wash station | For immediate response in case of accidental exposure. |
Procedural Guidance for Handling this compound
A systematic workflow is critical to ensure safety and maintain the integrity of the compound during experimental procedures.
First Aid and Emergency Procedures
In the event of accidental exposure to this compound, the following first aid measures, based on guidelines for similar chemical compounds, should be taken.[1]
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Solid Waste:
-
Collect waste this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled waste container.
-
Dispose of the container in accordance with local, state, and federal regulations for chemical waste. Do not dispose of in regular trash.
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed waste container.
-
The container should be stored in a secondary containment tray in a designated waste accumulation area.
-
Dispose of the liquid waste through your institution's hazardous waste management program. Do not pour down the drain.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. This commitment to safety not only protects laboratory personnel but also upholds the integrity of the scientific process.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
